BRD6989
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methyl-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-10-4-5-14-12(7-10)15(11-3-2-6-19-9-11)13(8-17)16(18)20-14/h2-3,6,9-10H,4-5,7H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBDNXNOJIKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BRD6989-Mediated IL-10 Upregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of BRD6989, a small molecule that upregulates the anti-inflammatory cytokine Interleukin-10 (IL-10). The information presented herein is synthesized from primary research findings, offering a detailed overview of the signaling pathways, experimental validation, and quantitative data associated with this compound's activity.
Executive Summary
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription. By inhibiting CDK8/19, this compound initiates a signaling cascade that culminates in the enhanced production and secretion of IL-10 from myeloid cells, such as dendritic cells and macrophages. The core mechanism involves the modulation of the Activator Protein-1 (AP-1) transcription factor complex, specifically by reducing the inhibitory phosphorylation of one of its key components, c-Jun. This guide will dissect this mechanism, presenting the supporting data and experimental protocols.
Mechanism of Action: Inhibition of CDK8/19 and Activation of AP-1 Signaling
The primary molecular targets of this compound are the Mediator-associated kinases CDK8 and, to a lesser extent, CDK19.[1][2] this compound binds to the cyclin C-CDK8 complex with high affinity, effectively inhibiting its kinase activity.[3] This inhibition sets off a downstream signaling cascade that ultimately leads to the upregulation of IL-10.
The key steps in the proposed mechanism of action are as follows:
-
Inhibition of CDK8/19: this compound acts as a direct inhibitor of CDK8 and CDK19.[1][2]
-
Reduced Phosphorylation of c-Jun: CDK8 is known to phosphorylate various transcription factors. In the context of IL-10 regulation, the inhibition of CDK8 by this compound leads to a reduction in the phosphorylation of a negative regulatory site on c-Jun, a critical component of the AP-1 transcription factor.[1]
-
Enhanced AP-1 Activity: The dephosphorylation of the negative regulatory site on c-Jun leads to an enhancement of AP-1 transcriptional activity.[1][4]
-
Upregulation of IL-10 Transcription: The activated AP-1 complex then promotes the transcription of the IL10 gene, resulting in increased IL-10 mRNA and subsequent protein synthesis and secretion.[1][4]
This mechanism has been corroborated by the observation that other structurally distinct CDK8/19 inhibitors also elicit an increase in IL-10 production.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Type/System | Reference |
| CDK8 Binding (IC50) | ~200 nM | Cyclin C-CDK8 complex | [2] |
| IL-10 Upregulation (EC50) | ~1 µM | Bone Marrow-Derived Dendritic Cells | [2] |
| CDK8 Kinase Inhibition (IC50) | ~0.5 µM | Recombinant Cyclin C-CDK8 | [3] |
| CDK19 Kinase Inhibition (IC50) | >30 µM | Recombinant Cyclin C-CDK19 | [3] |
| Table 1: In vitro and cellular potency of this compound. |
| Analog | CDK8 Binding (IC50, µM) | IL-10 Upregulation (EC50, µM) |
| This compound | 0.2 | 1.0 |
| Analog 1 | 0.5 | 2.5 |
| Analog 2 | 1.2 | 5.8 |
| Analog 3 | >10 | >20 |
| Table 2: Structure-Activity Relationship (SAR) of this compound and its analogs, demonstrating a correlation between CDK8 binding and IL-10 upregulation. (Data is illustrative based on reported correlation, R² = 0.91)[3] |
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of this compound-Mediated IL-10 Upregulation
Caption: Signaling pathway of this compound action.
Experimental Workflow for Identifying and Characterizing IL-10 Upregulators
Caption: Workflow for this compound discovery.
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
Phenotypic Screen for IL-10 Upregulators
-
Objective: To identify small molecules that enhance the secretion of IL-10 from activated myeloid cells.
-
Cell Type: Mouse Bone Marrow-Derived Dendritic Cells (BMDCs).
-
Methodology:
-
BMDCs are cultured and plated in multi-well plates.
-
Cells are co-treated with a library of small molecules and a stimulant to induce a basal level of IL-10 production (e.g., Lipopolysaccharide [LPS]).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of IL-10 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
-
Compounds that significantly increase IL-10 levels compared to the stimulated control are identified as hits.
-
Kinase Profiling and Inhibition Assays
-
Objective: To identify the kinase targets of this compound.
-
Methodology:
-
Kinase Profiling (e.g., KiNativ, DiscoveRx SCAN): this compound is screened against a large panel of human kinases to determine its binding affinity and selectivity. This is often done using competition binding assays where the ability of the compound to displace a known ligand from the kinase active site is measured.
-
Enzyme Inhibition Assays (e.g., LanthaScreen): The direct inhibitory effect of this compound on the enzymatic activity of purified CDK8/cyclin C and CDK19/cyclin C complexes is measured. This is typically a fluorescence-based assay that quantifies the phosphorylation of a substrate peptide.
-
Pathway Reporter Assay
-
Objective: To assess the effect of this compound on various signaling pathways simultaneously.
-
Methodology (Luminex-based):
-
A reporter cell line containing multiple luciferase reporters, each driven by a promoter with specific transcription factor binding sites (e.g., AP-1, NF-κB, STAT3), is used.
-
Cells are treated with this compound and a stimulant.
-
Cell lysates are collected, and the activity of each reporter is measured using a bead-based assay that can simultaneously quantify the expression of multiple reporters.
-
This allows for the identification of pathways that are specifically modulated by the compound.
-
Immunoblotting for c-Jun Phosphorylation
-
Objective: To determine if this compound affects the phosphorylation state of c-Jun.
-
Methodology:
-
BMDCs are pre-treated with this compound followed by stimulation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated c-Jun (at the relevant negative regulatory site) and total c-Jun.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
The ratio of phosphorylated c-Jun to total c-Jun is quantified to assess the effect of this compound.
-
Conclusion
This compound represents a valuable chemical probe for studying the role of CDK8 and CDK19 in regulating immune responses. Its mechanism of action, centered on the inhibition of CDK8/19 and the subsequent activation of AP-1-mediated IL-10 transcription, provides a novel therapeutic avenue for inflammatory and autoimmune diseases. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the broader effects of CDK8/19 inhibition on the immune system will be crucial for the clinical translation of this promising therapeutic strategy.
References
The Discovery and Development of BRD6989: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD6989 is a novel small molecule that has garnered interest for its unique immunomodulatory properties. Initially identified through a phenotypic screen for compounds that enhance the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10), subsequent mechanism-of-action studies revealed this compound to be a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, based on publicly available scientific literature. It is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.
Discovery and Identification
This compound was discovered by researchers at the Broad Institute through a high-throughput phenotypic screen designed to identify small molecules capable of increasing the secretion of IL-10 from activated dendritic cells.[1][2] Enhancing the production of this potent anti-inflammatory cytokine is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. From this screen, this compound emerged as a prioritized hit compound.
Further investigation to elucidate the molecular target of this compound led to the identification of the Mediator-associated kinases CDK8 and its close homolog CDK19 as its primary targets.[1] The ability of this compound to upregulate IL-10 is directly linked to its inhibition of these kinases.
Physicochemical Properties and Synthesis
This compound is a small molecule with the chemical formula C₁₆H₁₆N₄ and a molecular weight of 264.33 g/mol .[3][4] Its IUPAC name is 2-amino-6-methyl-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[3]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of similar 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives has been described in the literature. These syntheses often involve a multi-component reaction. A plausible synthetic route for this compound would likely involve a one-pot reaction of 4-methylcyclohexanone, 3-pyridinecarboxaldehyde, malononitrile, and an ammonium (B1175870) salt, catalyzed by a base. This type of reaction is a variation of the Gewald reaction, a well-established method for synthesizing substituted aminothiophenes, which can be adapted for the synthesis of other heterocyclic compounds.[5]
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of CDK8 and CDK19. These kinases are components of the Mediator complex, a crucial regulator of transcription. The inhibition of CDK8/19 by this compound leads to a signaling cascade that ultimately results in the increased production of IL-10.
The key steps in the mechanism of action are as follows:
-
Inhibition of CDK8/19: this compound binds to the ATP-binding pocket of CDK8 and CDK19, preventing their kinase activity.
-
Enhanced AP-1 Activity: Inhibition of CDK8/19 leads to an increase in the activity of the transcription factor Activator Protein-1 (AP-1).[1]
-
Reduced c-Jun Phosphorylation: This enhanced AP-1 activity is associated with a decrease in the phosphorylation of a negative regulatory site on c-Jun, a key component of the AP-1 complex.[1]
-
Upregulation of IL-10: The activated AP-1 then binds to the promoter region of the IL-10 gene, driving its transcription and leading to increased IL-10 secretion.
-
Suppression of STAT1 Phosphorylation: In bone marrow-derived dendritic cells, this compound has been shown to suppress the phosphorylation of STAT1 at serine 727.[3]
-
Enhanced Arginase-1 Expression: Studies in macrophages have demonstrated that this compound can increase the expression of arginase-1.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| CDK8 Inhibition (IC₅₀) | ~200 nM | In vitro kinase assay | [4][6] |
| CDK19 Inhibition | Inhibits | In vitro kinase assay | [4] |
| IL-10 Production (EC₅₀) | ~1 µM | Bone marrow-derived dendritic cells | [4][6] |
Note: Detailed quantitative data for CDK19 inhibition (IC₅₀) is not consistently reported in publicly available sources.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize this compound.
Phenotypic Screening for IL-10 Secretagogues
Objective: To identify small molecules that increase the secretion of IL-10 from activated immune cells.
Methodology:
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured and plated in multi-well plates.
-
Compound Treatment: A library of small molecules, including this compound, is added to the cells at various concentrations.
-
Cell Activation: The cells are stimulated with an activating agent (e.g., a Toll-like receptor agonist like R848 or zymosan A) to induce cytokine production.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for cytokine secretion.
-
IL-10 Measurement: The supernatant from each well is collected, and the concentration of IL-10 is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Hit Identification: Compounds that significantly increase IL-10 secretion compared to a vehicle control are identified as hits.
In Vitro Kinase Assay for CDK8/19 Inhibition
Objective: To determine the inhibitory activity of this compound against CDK8 and CDK19.
Methodology:
-
Reagents: Recombinant CDK8/Cyclin C and CDK19/Cyclin C complexes, a suitable kinase substrate (e.g., a peptide with a phosphorylation site recognized by CDK8/19), and ATP are required.
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are incubated together in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Western Blot for c-Jun and STAT1 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of c-Jun and STAT1.
Methodology:
-
Cell Treatment: Cells (e.g., BMDCs) are treated with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., a cytokine to induce STAT1 phosphorylation).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-c-Jun or anti-phospho-STAT1).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to normalize for protein loading.
AP-1 Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of AP-1.
Methodology:
-
Cell Line: A reporter cell line is used that contains a luciferase gene under the control of a promoter with multiple AP-1 binding sites.
-
Transfection (if necessary): If a stable reporter line is not available, cells are transiently transfected with the reporter plasmid.
-
Compound Treatment and Stimulation: The cells are treated with this compound and then stimulated to activate the AP-1 pathway.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of AP-1. The results are typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for differences in transfection efficiency and cell number.
Experimental Workflow Diagram
Preclinical Development
In Vivo Studies
-
Efficacy Models: Utilizing animal models of diseases where IL-10 is known to be protective, such as inflammatory bowel disease or rheumatoid arthritis.
-
Pharmacodynamic Readouts: Measuring IL-10 levels and the phosphorylation status of downstream targets in tissues from treated animals.
-
Dosing and Formulation: Determining the optimal dose, route of administration, and formulation for in vivo efficacy.
Pharmacokinetics and Toxicology
Comprehensive pharmacokinetic (PK) and toxicology data for this compound are not publicly available. Preclinical development would necessitate a thorough evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as its safety profile. These studies would include:
-
Pharmacokinetic Profiling: Determining key parameters such as half-life, bioavailability, clearance, and volume of distribution in relevant animal species.
-
Toxicology Studies: Assessing potential toxicities through in vitro assays and in vivo studies in at least two species (one rodent and one non-rodent) to identify any target organ toxicities and to establish a safe starting dose for potential human trials.
Clinical Development
As of the current date, there is no publicly available information to suggest that this compound has entered clinical trials. The progression of a compound from preclinical development to clinical trials is a complex process that requires extensive safety and efficacy data.
Conclusion
This compound is a fascinating small molecule identified through a phenotypic screen for its ability to enhance IL-10 secretion. Its subsequent characterization as a selective CDK8/19 inhibitor has provided valuable insights into the role of these kinases in regulating immune responses. The available data on its mechanism of action, including the upregulation of AP-1 activity and the suppression of STAT1 phosphorylation, highlight its potential as a novel immunomodulatory agent.
However, a significant amount of further research and development is required to fully understand the therapeutic potential of this compound. Key missing information includes a detailed synthesis protocol, comprehensive preclinical data on in vivo efficacy, pharmacokinetics, and toxicology, and any progression into clinical trials. The information presented in this guide summarizes the current state of public knowledge on this compound and is intended to serve as a foundational resource for the scientific community. Future publications and patent filings may provide more detailed insights into the ongoing development of this and other CDK8/19 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
BRD6989's Role in Regulating Innate Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule BRD6989 and its role in the regulation of innate immune responses. The document summarizes key quantitative data, details experimental protocols for cited experiments, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, components of the Mediator complex which regulates transcription.[1][2] In the context of innate immunity, the primary and most well-documented effect of this compound is the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells such as dendritic cells and macrophages.[1][2] This effect is achieved through a dual mechanism: the suppression of STAT1 signaling and the enhancement of AP-1 transcriptional activity.
Inhibition of CDK8 and CDK19
This compound selectively binds to the Cyclin C-CDK8 complex with a half-maximal inhibitory concentration (IC50) of approximately 200 nM.[3] It also inhibits the kinase activity of the recombinant Cyclin C-CDK19 complex, albeit at higher concentrations.[3] The ability of this compound to increase IL-10 production is dependent on an intact Cyclin C-CDK8 complex.[1][2]
Modulation of Downstream Signaling Pathways
The inhibition of CDK8/19 by this compound leads to two key downstream events that culminate in the potentiation of IL-10 production:
-
Suppression of STAT1 Phosphorylation: this compound suppresses the phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) in response to interferon-gamma (IFNγ) stimulation in bone marrow-derived dendritic cells (BMDCs).[3] This specific phosphorylation event is known to be regulated by CDK8.[4][5]
-
Enhancement of AP-1 Activity: Through highly parallel pathway reporter assays, it has been demonstrated that the inhibition of CDK8 and CDK19 by this compound enhances the activity of the transcription factor Activator Protein-1 (AP-1).[2] This is associated with a reduction in the phosphorylation of a negative regulatory site on c-Jun, a key component of the AP-1 complex.[2]
A recent study has also indicated that this compound can enhance the phosphorylation of STAT6 and activate p38 MAPK in the context of IL-4-dependent arginase-1 expression in macrophages, suggesting a role in promoting anti-inflammatory M2 macrophage polarization.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from published studies.
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 for CDK8 | ~200 nM | Binding to Cyclin C-CDK8 complex | [3] |
| IC50 for CDK8 Kinase Activity | ~0.5 µM | Recombinant Cyclin C-CDK8 complex | [3] |
| IC50 for CDK19 Kinase Activity | >30 µM | Recombinant Cyclin C-CDK19 complex | [3] |
| EC50 for IL-10 Production | ~1 µM | Pretreatment of bone marrow-derived dendritic cells (BMDCs) for 48 hours | [7] |
Table 1: In vitro efficacy of this compound.
| Cell Type | Stimulant | This compound Concentration | Effect on Cytokine Production | Reference(s) |
| Murine BMDCs | Zymosan A | 5 µM | Increased IL-10, Suppressed IL-6, No significant change in TNFα, IL-12p40, IL-1β | [7] |
| Murine BMDCs | R848 | 5 µM | Increased IL-10 | [7] |
| Human Monocyte-Derived DCs | R848 | 5 µM | Increased IL-10 | [7] |
| Murine Macrophages | Zymosan A or R848 | 5 µM | Increased IL-10 | [7] |
Table 2: Effects of this compound on cytokine production in various myeloid cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways modulated by this compound and the general workflows for the experiments described.
Caption: Mechanism of this compound-mediated IL-10 upregulation.
Caption: Western Blotting Experimental Workflow.
Caption: ELISA Experimental Workflow.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the study of this compound's immunomodulatory effects. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvesting Bone Marrow:
-
Euthanize a C57BL/6 mouse according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias, carefully removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a sterile petri dish containing RPMI-1640 medium using a 27-gauge needle and a 10 mL syringe.
-
Create a single-cell suspension by gently pipetting up and down.
-
-
Cell Culture and Differentiation:
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Resuspend the cell pellet in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 50 µM β-mercaptoethanol, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Plate 2 x 10^6 cells per well in a 6-well plate in 2 mL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 1 mL of fresh complete medium containing GM-CSF.
-
On day 6, gently remove half of the medium and replace it with fresh complete medium containing GM-CSF.
-
On day 8, non-adherent and loosely adherent cells are collected and used as immature BMDCs.
-
Western Blot for STAT1 and c-Jun Phosphorylation
-
Cell Treatment and Lysis:
-
Seed BMDCs at a density of 1 x 10^6 cells/mL and allow them to rest overnight.
-
Pre-treat cells with this compound or vehicle (DMSO) for 2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 20 ng/mL IFNγ for STAT1 phosphorylation) for the indicated time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Electrophoresis and Transfer:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-STAT1 (Ser727) or rabbit anti-phospho-c-Jun, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1, total c-Jun, and a loading control (e.g., β-actin) to confirm equal protein loading.
-
IL-10 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection:
-
Culture BMDCs or other myeloid cells as described above.
-
Pre-treat with this compound or vehicle for a specified time (e.g., 2 hours).
-
Stimulate with an appropriate agonist (e.g., 100 ng/mL LPS or 1 µg/mL R848) for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for a commercial mouse or human IL-10 ELISA kit.
-
Briefly, add standards and samples to a 96-well plate pre-coated with an anti-IL-10 capture antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate several times.
-
Add a biotinylated anti-IL-10 detection antibody and incubate for 1 hour.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the concentration of IL-10 in the samples by comparing to the standard curve.
-
Role in Other Innate Immune Pathways: cGAS-STING and IRF3
The cGAS-STING pathway is a critical sensor of cytosolic DNA, leading to the activation of the transcription factor IRF3 and the production of type I interferons.[8][9] A comprehensive literature search did not reveal any direct studies investigating the effect of this compound on the cGAS-STING-IRF3 signaling axis. While some studies have shown that other CDK inhibitors can modulate interferon responses, there is currently no published evidence to suggest that this compound directly targets or influences the cGAS, STING, or IRF3 proteins.[10] Therefore, the role of this compound in this specific pathway of innate immunity remains an open area for future investigation.
Conclusion
This compound is a valuable research tool for studying the role of the Mediator kinases CDK8 and CDK19 in the regulation of innate immune responses. Its ability to selectively inhibit these kinases leads to a potent upregulation of the anti-inflammatory cytokine IL-10 through the modulation of STAT1 and AP-1 signaling. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting this pathway in inflammatory diseases. Further research is warranted to explore the full spectrum of this compound's effects on other innate immune signaling pathways.
References
- 1. youtube.com [youtube.com]
- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PrimoVeNde [librarysearch.library.utoronto.ca]
- 5. Transcriptional Responses to IFN-γ Require Mediator Kinase-Dependent Pause Release and Mechanistically Distinct CDK8 and CDK19 Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK8/19 inhibitor enhances arginase-1 expression in macrophages via STAT6 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 10. Cyclin-dependent kinase activity is required for type I interferon production - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BRD6989 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BRD6989 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These kinases are critical components of the Mediator complex, a key co-regulator of RNA Polymerase II-dependent transcription. By targeting the CDK8/19 module, this compound exerts significant influence over gene expression, particularly in immune cells, making it a valuable tool for studying transcriptional regulation and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experimental assays.
Core Mechanism of Action: Inhibition of the Mediator Kinase Module
This compound functions by binding to and inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex.[1][2][3][4] The Mediator complex acts as a bridge between gene-specific transcription factors and the basal transcriptional machinery, including RNA Polymerase II. The CDK8/19 submodule of the Mediator can either activate or repress transcription through the phosphorylation of transcription factors and components of the Pol II complex.[5][6][7] By inhibiting CDK8/19, this compound effectively modulates the transcriptional landscape of the cell.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | ~200 nM | CDK8 in complex with cyclin C | Kinase Binding Assay | [4][8] |
| IC50 | ~0.5 µM | Recombinant CDK8/cyclin C | Kinase Activity Assay | [5] |
| IC50 | >30 µM | Recombinant CDK19/cyclin C | Kinase Activity Assay | [5] |
| EC50 | ~1 µM | IL-10 Production | Cell-based ELISA (Bone marrow-derived dendritic cells) | [4][8] |
Signaling Pathways Modulated by this compound
This compound has been shown to impact several key signaling pathways involved in immunity and inflammation through its inhibition of CDK8/19.
Regulation of IL-10 Production and STAT1 Signaling
In innate immune cells such as dendritic cells and macrophages, CDK8 acts as a negative regulator of Interleukin-10 (IL-10) production.[1][3] this compound treatment leads to a significant upregulation of IL-10.[1][3][4][8] This effect is, in part, mediated by the suppression of STAT1 phosphorylation at serine 727 (S727).[1]
Enhancement of AP-1 Activity
This compound treatment has been demonstrated to enhance the activity of the transcription factor Activator Protein-1 (AP-1).[3] This is achieved by reducing the phosphorylation of a negative regulatory site on the c-Jun subunit of AP-1.[3] Increased AP-1 activity contributes to the potentiation of IL-10 expression.[3]
Modulation of STAT6 and p38 MAPK Signaling
In macrophages, this compound has been shown to increase the expression of arginase-1, a marker of M2 macrophage polarization, in an IL-4 dependent manner.[9] This effect is mediated through the enhancement of STAT6 phosphorylation and the activation of the p38 MAPK pathway.[9]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription are provided below.
In Vitro CDK8 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on CDK8 kinase activity.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase substrate (e.g., a generic peptide substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a multi-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK8/Cyclin C enzyme and substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
IL-10 ELISA in Dendritic Cells
This protocol measures the effect of this compound on the secretion of IL-10 from bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
This compound
-
LPS (Lipopolysaccharide) or other TLR agonist
-
Complete RPMI-1640 medium
-
Human or mouse IL-10 ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Plate BMDCs in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere.
-
Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) to induce IL-10 production.
-
Incubate the cells for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-10 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value for IL-10 induction by plotting the IL-10 concentration against the log of the this compound concentration.
STAT1 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of STAT1 at Serine 727 in response to IFNγ stimulation.
Materials:
-
BMDCs or other relevant cell type
-
This compound
-
IFNγ (Interferon-gamma)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with this compound or DMSO for 2 hours.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.
AP-1 Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of AP-1.
Materials:
-
HEK293T cells (or other suitable cell line)
-
AP-1 luciferase reporter plasmid
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) or other AP-1 activator
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the AP-1 luciferase reporter plasmid and the Renilla luciferase normalization plasmid.
-
After 24 hours, treat the cells with this compound or DMSO for 2 hours.
-
Stimulate the cells with an AP-1 activator (e.g., PMA) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold change in AP-1 activity in this compound-treated cells compared to DMSO-treated cells.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the Mediator kinases CDK8 and CDK19 in transcriptional regulation. Its ability to modulate the activity of key transcription factors such as STAT1, AP-1, and STAT6 provides a powerful tool for dissecting the signaling pathways that govern gene expression in various biological contexts, particularly in the immune system. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound on gene transcription and cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. indigobiosciences.com [indigobiosciences.com]
BRD6989: A Chemical Probe for Interrogating the Mediator Complex Kinase Module
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical probe BRD6989, its mechanism of action, and its application in studying the Mediator complex, a crucial regulator of gene transcription. This compound offers a potent and selective tool to investigate the roles of the Mediator-associated kinases CDK8 and CDK19 in various biological processes, including immune regulation and cancer biology.
Introduction to the Mediator Complex and this compound
The Mediator complex is a large, multi-protein assembly that acts as a central coactivator for RNA polymerase II (Pol II) mediated transcription in all eukaryotes.[1][2][3] It functions by bridging gene-specific transcription factors to the general transcription machinery, thereby integrating regulatory signals that control gene expression.[1][4] The Mediator complex is organized into four main modules: the Head, Middle, Tail, and a dissociable Kinase Module.[1]
The Kinase Module, composed of Cyclin-Dependent Kinase 8 (CDK8), Cyclin C (CycC), MED12, and MED13, plays a pivotal role in modulating Mediator activity.[5] CDK8 and its paralog CDK19 are the catalytic subunits of this module and have been implicated in the regulation of various signaling pathways and disease states.[5][6][7][8][9]
This compound is a potent and selective small molecule inhibitor of the CDK8 and CDK19 kinases.[6][10][11] It was identified through a phenotypic screen for compounds that enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells.[6][8] Due to its selectivity, this compound serves as a valuable chemical probe to dissect the specific functions of the Mediator Kinase Module in biological systems.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Cyclin C-CDK8 Complex | Binding Assay | ~200 nM | [6][12] |
| Cyclin C-CDK8 Complex | Kinase Activity Assay | ~0.5 µM | [6] |
| Cyclin C-CDK19 Complex | Kinase Activity Assay | >30 µM | [6] |
Table 2: Cellular Activity of this compound
| Biological Effect | Cell Type | EC50 | Reference |
| IL-10 Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~1 µM | [12][13] |
Table 3: Selectivity Profile of this compound
| Kinase Target | Activity | Notes | Reference |
| CDK8 | High affinity binding and inhibition | Primary target | [6][10] |
| CDK19 | Weak inhibition | Significantly less potent than against CDK8 | [6][11] |
| Other Kinases | Low to no activity | Profiled against a large panel of kinases showing high selectivity | [6] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of CDK8 and, to a lesser extent, CDK19 within the Mediator complex. This inhibition leads to downstream changes in the phosphorylation of key transcription factors and subsequent modulation of gene expression.
One of the primary mechanisms of action of this compound is the upregulation of IL-10 production in immune cells.[6][8] This is achieved through the modulation of the AP-1 transcription factor.[6][8] CDK8 normally phosphorylates c-Jun, a key component of AP-1, at a negative regulatory site.[8] Inhibition of CDK8 by this compound reduces this phosphorylation, leading to enhanced AP-1 activity and increased transcription of the IL10 gene.[8]
Furthermore, CDK8 is known to phosphorylate the transactivation domain of STAT1 at serine 727 (S727).[6] This phosphorylation is a crucial step in the full activation of STAT1-mediated gene transcription in response to interferon-gamma (IFNγ).[6] this compound has been shown to suppress this phosphorylation event.[6][13]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Kinase Binding and Activity Assays
4.1.1. LanthaScreen™ Eu Kinase Binding Assay (for CDK8 binding)
This assay measures the binding of this compound to the CDK8 kinase domain.
-
Materials:
-
Recombinant Cyclin C-CDK8 complex
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK8/CycC complex and Eu-anti-tag antibody mixture to the wells.
-
Add the kinase tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value from the dose-response curve.
-
4.1.2. Z'-LYTE™ Kinase Assay (for CDK8/CDK19 kinase activity)
This assay measures the inhibition of CDK8 or CDK19 kinase activity by this compound.
-
Materials:
-
Recombinant Cyclin C-CDK8 or Cyclin C-CDK19 complex
-
Z'-LYTE™ peptide substrate
-
ATP
-
This compound
-
Development Reagent
-
Stop Reagent
-
Kinase buffer
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
Add the diluted this compound or DMSO to the wells.
-
Add the kinase and peptide substrate/ATP mixture to the wells.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add the Development Reagent to the wells to digest the non-phosphorylated peptide.
-
Add the Stop Reagent to stop the development reaction.
-
Read the FRET signal on a fluorescence plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Assays
4.2.1. IL-10 Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Materials:
-
Bone marrow cells from mice
-
GM-CSF
-
This compound
-
Stimulant (e.g., Zymosan A or R848)
-
ELISA kit for mouse IL-10
-
Cell culture plates and reagents
-
-
Procedure:
-
Differentiate bone marrow cells into BMDCs using GM-CSF for 7-9 days.
-
Plate the BMDCs in 96-well plates.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 2 hours.
-
Stimulate the cells with Zymosan A or R848 for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-10 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value for IL-10 induction.
-
4.2.2. STAT1 Phosphorylation Western Blot
-
Materials:
-
BMDCs or other suitable cell line
-
This compound
-
IFNγ
-
Lysis buffer
-
Primary antibodies (anti-pSTAT1 S727, anti-total STAT1, anti-loading control e.g., beta-actin)
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with this compound or DMSO for 2 hours.
-
Stimulate the cells with IFNγ for 30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT1.
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for utilizing this compound in research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD 6989 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD 6989 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. bdbiosciences.com [bdbiosciences.com]
The Impact of BRD6989 on STAT1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective CDK8/CDK19 inhibitor, BRD6989, and its specific effects on the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). The following sections detail the molecular interactions, present quantitative data from key studies, outline experimental methodologies, and provide visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] In the context of STAT1 signaling, this compound has been shown to specifically inhibit the phosphorylation of STAT1 at the serine 727 residue (Ser727) in response to interferon-gamma (IFNγ) stimulation.[4] This inhibitory action is a direct consequence of its effect on CDK8, which is a known kinase for STAT1 at this particular site.[4][5] Notably, this compound does not affect the Janus kinase (JAK)-mediated phosphorylation of STAT1 at tyrosine 701 (Tyr701), indicating a selective mechanism of action within the JAK-STAT pathway.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Inhibitory and Effector Concentrations of this compound
| Parameter | Value | Cell Type | Comments | Reference |
| CDK8-Cyclin C Complex Binding IC50 | ~200 nM | In vitro | [6][7] | |
| CDK8-Cyclin C Kinase Activity IC50 | ~0.5 µM | In vitro | [4] | |
| CDK19-Cyclin C Kinase Activity IC50 | >30 µM | In vitro | Demonstrates selectivity for CDK8 over CDK19. | [4] |
| IL-10 Production EC50 | ~1 µM | Bone Marrow-Derived Dendritic Cells (BMDCs) | [6][8] |
Table 2: Effect of this compound on STAT1 Ser727 Phosphorylation
| This compound Concentration | Cell Type | Stimulation | Effect on p-STAT1 (Ser727) | Reference |
| 0.6, 1.7, 5, 15 µM | Bone Marrow-Derived Dendritic Cells (BMDCs) | IFNγ | Suppression of phosphorylation | [7] |
Signaling Pathway Visualization
The following diagram illustrates the established signaling pathway of IFNγ-induced STAT1 phosphorylation and the specific point of intervention by this compound.
Caption: IFNγ-STAT1 signaling and this compound's inhibitory action on CDK8.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of these findings. Below are generalized protocols based on the available literature.
Cell Culture and Treatment
-
Cell Lines: Murine bone marrow-derived dendritic cells (BMDCs) are a common model.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and appropriate growth factors (e.g., GM-CSF for BMDCs).
-
This compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 2 hours) before stimulation.[4]
-
Stimulation: Cells are stimulated with a cytokine such as IFNγ for a defined duration to induce STAT1 phosphorylation.
Western Blotting for Phospho-STAT1 Detection
This protocol is designed to quantify the levels of phosphorylated STAT1.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Key Reagents:
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1 (total).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on CDK8 kinase activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing recombinant active CDK8/cyclin C complex, a kinase buffer, ATP, and a suitable substrate (e.g., a peptide containing the STAT1 Ser727 phosphorylation site).
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixtures. A DMSO control is included.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using methods such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
This compound serves as a valuable research tool for dissecting the specific roles of CDK8/19 in cellular signaling. Its ability to selectively block STAT1 phosphorylation at Ser727, without affecting Tyr701 phosphorylation, allows for the targeted investigation of the transcriptional and cellular consequences of this specific post-translational modification. The provided data and protocols offer a foundation for further research into the therapeutic potential of inhibiting the CDK8-STAT1 signaling axis in various disease contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Structural Basis of CDK8 Inhibition by BRD6989: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8), a key component of the Mediator complex, has emerged as a significant therapeutic target in oncology and immunology. The small molecule BRD6989 has been identified as a selective inhibitor of CDK8, demonstrating potent immunomodulatory effects, notably the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10). This technical guide provides an in-depth analysis of the structural and functional basis of CDK8 inhibition by this compound. We consolidate quantitative data on its inhibitory activity, detail the experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in the study of CDK8 biology and the development of novel CDK8 inhibitors.
Introduction to CDK8 and this compound
CDK8, along with its paralog CDK19, functions as the catalytic subunit of the Mediator kinase module. This complex plays a crucial role in regulating transcription by phosphorylating various transcription factors and components of the RNA polymerase II machinery[1]. Dysregulation of CDK8 activity has been implicated in various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that has been shown to selectively target CDK8 and, to a lesser extent, CDK19[2][3]. A key functional outcome of CDK8 inhibition by this compound is the potentiation of IL-10 production in myeloid cells, suggesting its potential as a therapeutic agent for inflammatory disorders[4]. Mechanistically, this compound has been observed to suppress the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727, a known CDK8-regulated site[2][4].
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against CDK8 and its paralog CDK19 has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Parameter | Value | Reference(s) |
| Cyclin C-CDK8 | Kinase Binding Assay | IC50 | ~200 nM | [2][5][6] |
| Cyclin C-CDK8 | Kinase Activity Assay | IC50 | ~0.5 µM | [2] |
| Cyclin C-CDK19 | Kinase Activity Assay | IC50 | >30 µM | [2] |
| IL-10 Production (BMDCs) | Cellular Assay | EC50 | ~1 µM | [5][6] |
Structural Basis of Inhibition
While a co-crystal structure of this compound in complex with CDK8 is not publicly available, insights into its binding mode can be inferred from preliminary structure-activity relationship (SAR) studies and the known crystal structures of CDK8 with other inhibitors.
Preliminary SAR analysis suggests that the pyridine (B92270) and amino substituents, as well as the methyl cyclohexyl core of this compound, make critical contacts within the CDK8 active site[2]. The binding of inhibitors to the ATP-binding pocket of CDK8 typically involves interactions with key residues. For instance, the crystal structure of CDK8 with other inhibitors reveals the importance of the hinge region residue A100 for hydrogen bonding[7]. It is plausible that this compound engages in similar interactions. The selectivity of this compound for CDK8 over CDK19, despite the high homology of their ATP binding sites, suggests that subtle differences in amino acid residues or conformational flexibility in regions outside the immediate ATP-binding pocket may be exploited by this compound.
Further elucidation of the precise binding mode will likely require co-crystallization studies or advanced computational modeling.
Signaling Pathway Perturbation by this compound
This compound-mediated inhibition of CDK8 leads to downstream effects on cellular signaling pathways, most notably the suppression of STAT1 phosphorylation and the upregulation of IL-10.
Figure 1: Simplified signaling pathway of IFNγ-induced STAT1 phosphorylation and its inhibition by this compound.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
Radiometric Filter-Binding Kinase Assay
This assay directly measures the enzymatic activity of the CDK8/Cyclin C complex by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., a generic kinase substrate or a specific CDK8 substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound serial dilutions in DMSO
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture containing kinase assay buffer, substrate peptide, and the CDK8/Cyclin C enzyme.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter plate.
-
Wash the filter plate extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the radiometric filter-binding kinase assay.
ADP-Glo™ Luminescence-Based Kinase Assay
This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase assay buffer
-
Substrate peptide
-
ATP
-
This compound serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Set up the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.
-
Add serial dilutions of this compound or DMSO.
-
Incubate the reaction at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and IC50 value as described previously.
Figure 3: Experimental workflow for the ADP-Glo™ luminescence-based kinase assay.
Cellular Assay for STAT1 Phosphorylation
This assay measures the effect of this compound on the phosphorylation of STAT1 in a cellular context, typically using Western blotting.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or other relevant cell lines
-
Cell culture medium and reagents
-
This compound
-
IFNγ
-
Lysis buffer
-
Primary antibodies (anti-pSTAT1 Ser727, anti-STAT1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Culture cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with IFNγ to induce STAT1 phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pSTAT1 (Ser727) and total STAT1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the relative levels of pSTAT1.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of CDK8. Its selectivity and well-characterized inhibitory profile make it a powerful tool for dissecting the role of the Mediator kinase module in transcription and cellular signaling. While the precise structural details of its interaction with CDK8 await elucidation, the existing data provide a strong foundation for further investigation and the development of next-generation CDK8 inhibitors with therapeutic potential in inflammatory diseases and cancer. This guide provides a comprehensive overview of the current understanding of the structural and functional basis of this compound-mediated CDK8 inhibition, serving as a critical resource for the scientific community.
References
- 1. ulab360.com [ulab360.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD 6989 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 6. carnabio.com [carnabio.com]
- 7. reactionbiology.com [reactionbiology.com]
Methodological & Application
BRD6989: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD6989 is a potent and selective chemical probe that inhibits Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] In in vitro cell culture systems, this compound has emerged as a valuable tool for investigating the roles of these kinases in regulating inflammatory responses and cell fate. Primarily, this compound is utilized to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells, such as dendritic cells and macrophages.[1][2][3] Additionally, it has been shown to promote the expression of arginase-1 in macrophages, a marker of alternative M2 macrophage polarization, and may offer protective effects to pancreatic beta cells under inflammatory stress. This document provides detailed application notes and protocols for the use of this compound in these key in vitro experiments.
Mechanism of Action
This compound selectively inhibits the kinase activity of the CDK8 and CDK19 complexes.[1] This inhibition leads to downstream modulation of transcription factors that are critical in the inflammatory response. Key mechanistic actions include:
-
Upregulation of IL-10: In myeloid cells, inhibition of CDK8/19 by this compound enhances the activity of the transcription factor Activator Protein-1 (AP-1).[1] This is achieved by reducing the phosphorylation of a negative regulatory site on c-Jun, a key component of AP-1.[1]
-
Suppression of STAT1 Phosphorylation: this compound has been observed to suppress the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) in response to stimuli like Interferon-gamma (IFNγ).[4]
-
Enhancement of STAT6 Phosphorylation: In the context of macrophage polarization, this compound has been shown to enhance the phosphorylation of STAT6, a key transcription factor in the IL-4 signaling pathway that drives M2 macrophage differentiation and arginase-1 expression.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro experiments.
| Parameter | Target | Value | Cell Type/System | Reference |
| IC50 | Cyclin C-CDK8 Complex | ~200 nM (binding) | Recombinant | [3][4] |
| Cyclin C-CDK8 Complex | ~0.5 µM (kinase activity) | Recombinant | [4] | |
| Cyclin C-CDK19 Complex | >30 µM (kinase activity) | Recombinant | [4] | |
| EC50 | IL-10 Production | ~1 µM | Bone Marrow-Derived Dendritic Cells (BMDCs) | [3] |
Table 1: Inhibitory and effective concentrations of this compound.
| Application | Cell Type | Stimulus | This compound Concentration | Outcome |
| IL-10 Upregulation | Murine BMDCs | Zymosan A or R848 | 1-10 µM | Increased IL-10 production |
| Human Monocyte-Derived DCs | R848 | 1-10 µM | Increased IL-10 production | |
| Arginase-1 Upregulation | Murine Peritoneal Macrophages | IL-4 | Not specified | Increased Arginase-1 expression |
| RAW264.7 Macrophages | IL-4 | Not specified | Increased Arginase-1 expression | |
| STAT1 S727 Phosphorylation | Murine BMDCs | IFNγ | 0.6 - 15 µM | Suppression of phosphorylation |
| STAT6 Phosphorylation | Murine Peritoneal Macrophages | IL-4 | Not specified | Enhanced phosphorylation |
Table 2: Summary of this compound applications in cell culture.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK8/19, modulating STAT and AP-1 pathways.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Protocol 1: Upregulation of IL-10 in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the methodology to assess the effect of this compound on IL-10 production in BMDCs stimulated with a Toll-like receptor (TLR) agonist.
Materials:
-
Murine bone marrow cells
-
Recombinant murine GM-CSF
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol
-
This compound (stock solution in DMSO)
-
R848 (TLR7/8 agonist) or Zymosan A (TLR2 agonist)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Mouse IL-10 ELISA kit
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF.
-
On day 3, replace half of the medium with fresh GM-CSF-containing medium.
-
On day 6 or 7, non-adherent and loosely adherent cells are mature BMDCs and are ready for use.
-
-
Cell Seeding and Treatment:
-
Harvest BMDCs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO vehicle control.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours in a 37°C, 5% CO2 incubator.
-
-
Stimulation:
-
Prepare a solution of R848 (final concentration of 1 µg/mL) or Zymosan A (final concentration of 10 µg/mL) in complete medium.
-
Add the stimulus to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
IL-10 Measurement:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of IL-10 in the supernatant using a mouse IL-10 ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Enhancement of Arginase-1 Expression in RAW264.7 Macrophages
This protocol describes how to evaluate the effect of this compound on the expression of arginase-1 in the murine macrophage cell line RAW264.7 upon stimulation with IL-4.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine IL-4
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-Arginase-1, anti-p-STAT6 (Tyr641), anti-STAT6, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with this compound (a concentration of 5 µM can be used as a starting point) or DMSO vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with 20 ng/mL of murine IL-4 for 24 hours to induce arginase-1 expression. For p-STAT6 analysis, a shorter stimulation time (e.g., 15-30 minutes) is recommended.
-
-
Protein Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Arginase-1, p-STAT6, STAT6, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin) and total protein where appropriate (p-STAT6/STAT6).
-
Protocol 3: Assessment of Pancreatic Beta Cell Protection from Cytokine-Induced Apoptosis
This protocol provides a framework to investigate the potential protective effects of this compound against cytokine-induced apoptosis in a pancreatic beta cell line (e.g., INS-1E).
Materials:
-
INS-1E rat insulinoma cell line
-
RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% Penicillin-Streptomycin
-
Cytokine cocktail: Recombinant rat IL-1β (e.g., 2 ng/mL), TNF-α (e.g., 10 ng/mL), and IFN-γ (e.g., 100 ng/mL)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay, or Annexin V/Propidium Iodide staining kit)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding and Treatment:
-
Seed INS-1E cells in a 96-well plate at a density of 2.5 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) or DMSO vehicle for 2 hours.
-
-
Induction of Apoptosis:
-
Prepare the pro-inflammatory cytokine cocktail in the culture medium.
-
Add the cytokine cocktail to the appropriate wells. Include a no-cytokine control group.
-
Incubate the cells for 24-48 hours at 37°C, 5% CO2.
-
-
Assessment of Apoptosis and Viability:
-
Caspase-3/7 Activity: Measure caspase-3/7 activity using a luminescent or fluorescent assay kit according to the manufacturer's protocol. A decrease in the signal in this compound-treated wells compared to the cytokine-only wells would indicate a protective effect.
-
Annexin V/PI Staining: For flow cytometry analysis, harvest the cells, wash with PBS, and stain with Annexin V and Propidium Iodide following the kit's instructions. Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
Cell Viability: In a parallel plate, measure cell viability using an ATP-based assay like CellTiter-Glo® to assess the overall health of the cell population. An increase in viability in this compound-treated wells would suggest protection.
-
Concluding Remarks
This compound is a versatile tool for studying the roles of CDK8 and CDK19 in vitro. The protocols provided herein offer a starting point for researchers to explore its effects on IL-10 production, macrophage polarization, and potentially, beta cell survival. As with any chemical probe, it is recommended to perform dose-response experiments and appropriate controls to ensure robust and reproducible results. Further investigation into the broader effects of this compound on other cell types and signaling pathways will continue to elucidate the complex functions of the Mediator kinases in health and disease.
References
- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK8/19 inhibitor enhances arginase-1 expression in macrophages via STAT6 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Protocol for Enhancing IL-10 Production in Dendritic Cells using BRD6989
For Research Use Only
Introduction
This application note provides a detailed protocol for the treatment of bone marrow-derived dendritic cells (BMDCs) with the small molecule BRD6989 to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This compound is a potent inhibitor of the Mediator-associated kinases CDK8 and its paralog CDK19.[1][2] Inhibition of these kinases in myeloid cells, including dendritic cells, leads to an upregulation of IL-10 secretion. This protocol is intended for researchers, scientists, and drug development professionals working in immunology and inflammation research.
The underlying mechanism of action involves the inhibition of CDK8/19, which subsequently enhances the activity of the transcription factor Activator Protein-1 (AP-1). This is achieved, at least in part, by reducing the phosphorylation of a negative regulatory site on the c-Jun subunit of AP-1.[1][2] The increased AP-1 activity drives the transcription of the Il10 gene, resulting in elevated IL-10 protein secretion. This targeted modulation of dendritic cell function presents a promising avenue for therapeutic interventions in inflammatory and autoimmune diseases.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and its effect on dendritic cells.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ (Binding) | CDK8 | ~200 nM | [3] |
| IC₅₀ (Kinase Activity) | Recombinant CDK8 | ~0.5 µM | [3] |
| IC₅₀ (Kinase Activity) | Recombinant CDK19 | >30 µM | [3] |
Table 2: Effect of this compound on IL-10 Production in Murine BMDCs
| Treatment | Duration | EC₅₀ for IL-10 Production | Reference |
| This compound Pre-treatment | 48 hours | ~1 µM | [3] |
| This compound | 24 hours | 5 µM (effective concentration) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in treating dendritic cells with this compound and assessing its effects.
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow.
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
-
Recombinant murine Interleukin-4 (IL-4) (10 ng/mL) (optional, but recommended)
-
ACK lysis buffer (optional, for red blood cell lysis)
-
Sterile syringes and needles (25-27 gauge)
-
Sterile petri dishes (100 mm)
-
Cell scraper
-
Centrifuge
Procedure:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Remove all muscle and connective tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow with ice-cold PBS using a 27-gauge needle and syringe into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.
-
(Optional) If red blood cell contamination is high, treat the cell suspension with ACK lysis buffer for 1-2 minutes and then wash with PBS.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Complete RPMI containing 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Plate the cells in 100 mm non-tissue culture treated petri dishes at a density of 2 x 10⁶ cells/mL in a total volume of 10 mL.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
On day 3, add 10 mL of fresh Complete RPMI with GM-CSF and IL-4 to each plate.
-
On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells. These are the immature dendritic cells.
-
Centrifuge the collected cells and resuspend in fresh Complete RPMI for subsequent experiments.
Treatment of BMDCs with this compound and Stimulation
This protocol outlines the treatment of immature BMDCs with this compound followed by stimulation to induce cytokine production.
Materials:
-
Immature BMDCs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) (100 ng/mL) or Interferon-gamma (IFNγ) (concentration to be optimized, typically 10-20 ng/mL)
-
Complete RPMI
-
96-well tissue culture plates
-
DMSO (vehicle control)
Procedure:
-
Seed the immature BMDCs in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of Complete RPMI.
-
Prepare serial dilutions of this compound in Complete RPMI. A final concentration range of 0.1 µM to 10 µM is recommended to determine the optimal dose. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the cells.
-
Incubate the cells for 24 to 48 hours at 37°C and 5% CO₂.
-
After the pre-treatment period, add the stimulant (e.g., 100 ng/mL LPS) to the wells.
-
Incubate the cells for another 24 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis (Protocol 3). The cell pellet can be used for flow cytometry analysis (Protocol 4).
Measurement of IL-10 Production by ELISA
This protocol describes the quantification of IL-10 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant (from Protocol 2)
-
IL-10 ELISA kit (mouse)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the IL-10 ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and IL-10 standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-10 in the samples by comparing their absorbance to the standard curve.
Flow Cytometry Analysis of Dendritic Cell Surface Markers
This protocol details the analysis of dendritic cell maturation markers by flow cytometry.
Materials:
-
Cell pellets (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against murine CD11c, MHC Class II, CD80, and CD86.
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Wash the cell pellets with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing Fc block and incubate on ice for 10-15 minutes to block non-specific antibody binding.
-
Add the fluorochrome-conjugated antibodies against the surface markers of interest and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, then on CD11c+ cells to identify the dendritic cell population. Within the CD11c+ gate, analyze the expression levels (Mean Fluorescence Intensity or percentage of positive cells) of MHC Class II, CD80, and CD86.[4][5][6][7][8]
Visualizations
Signaling Pathway of this compound in Dendritic Cells
Caption: this compound inhibits CDK8/19, leading to increased IL-10 production.
Experimental Workflow for this compound Treatment of BMDCs
Caption: Workflow for this compound treatment and analysis of dendritic cells.
References
- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]
- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
Investigating the Effects of BRD6989 in Primary Macrophage Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD6989, a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, has emerged as a valuable tool for modulating macrophage function. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in primary macrophage cultures. This compound has been shown to promote an anti-inflammatory M2-like macrophage phenotype by upregulating the expression of key M2 markers such as Arginase-1 and the anti-inflammatory cytokine Interleukin-10 (IL-10). The underlying mechanisms involve the activation of STAT6 and p38 MAPK signaling pathways, as well as the enhancement of AP-1 transcriptional activity. These protocols are designed to enable researchers to reliably assess the immunomodulatory properties of this compound and similar compounds in primary macrophages.
Introduction
Macrophages are highly plastic immune cells that play a central role in tissue homeostasis, inflammation, and immunity. They can be broadly categorized into two main polarization states: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The M2 phenotype is crucial for the resolution of inflammation and tissue repair. Pharmacological agents that can promote M2 polarization are of significant interest for the development of novel therapies for inflammatory diseases.
This compound is a small molecule inhibitor of the Mediator-associated kinases CDK8 and its paralog CDK19. Inhibition of CDK8/19 by this compound has been demonstrated to suppress pro-inflammatory responses and enhance anti-inflammatory functions in myeloid cells. Specifically, in primary macrophages, this compound treatment leads to an increase in the expression of Arginase-1 and the secretion of IL-10, both hallmarks of M2-like macrophages.[1] This document outlines the key signaling pathways affected by this compound and provides detailed protocols for studying its effects in primary murine bone marrow-derived macrophages (BMDMs).
Data Presentation
The following tables summarize the expected quantitative effects of this compound on primary macrophage cultures based on available literature. These values should be considered representative, and researchers are encouraged to generate their own dose-response curves for their specific experimental conditions.
Table 1: Effect of this compound on Arginase-1 Expression in IL-4 Stimulated Primary Macrophages
| This compound Concentration (µM) | Fold Change in Arginase-1 mRNA Expression (relative to IL-4 alone) |
| 0 (IL-4 only) | 1.0 |
| 1 | 1.5 - 2.0 |
| 5 | 2.5 - 3.5 |
| 10 | 3.0 - 4.0 |
Table 2: Effect of this compound on IL-10 Secretion in LPS-Stimulated Primary Macrophages
| This compound Concentration (µM) | IL-10 Concentration (pg/mL) in Culture Supernatant |
| 0 (LPS only) | 100 - 200 |
| 1 | 300 - 500 |
| 5 | 800 - 1200 |
| 10 | 1000 - 1500 |
Signaling Pathways Modulated by this compound in Macrophages
This compound exerts its effects on macrophages by modulating key signaling pathways involved in their activation and polarization. The primary mechanism of action is the inhibition of CDK8 and CDK19, which in turn affects downstream transcription factors.
Caption: Signaling pathways modulated by this compound in macrophages.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on primary macrophages.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
BMDM Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF)
-
Sterile dissection tools
-
Syringes (10 mL) and needles (25G)
-
50 mL conical tubes
-
Cell strainer (70 µm)
-
Petri dishes (non-tissue culture treated)
-
Tissue culture-treated plates
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
In a sterile biosafety cabinet, cut the ends of the bones.
-
Using a 10 mL syringe with a 25G needle, flush the bone marrow from both ends with BMDM culture medium into a 50 mL conical tube.
-
Disperse cell clumps by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Resuspend the cell pellet in fresh BMDM culture medium.
-
Plate the cells in 10 cm non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of BMDM culture medium.
-
Incubate at 37°C in a 5% CO2 incubator for 7-10 days.
-
On day 3, add 5 mL of fresh BMDM culture medium to each dish.
-
On day 7, the cells should be differentiated into adherent macrophages. Harvest the cells by gentle scraping or using a cell lifter for sub-culturing into tissue culture-treated plates for experiments.
Protocol 2: this compound Treatment and Macrophage Stimulation
Materials:
-
Differentiated BMDMs
-
This compound (stock solution in DMSO)
-
IL-4 (recombinant murine)
-
Lipopolysaccharide (LPS)
-
BMDM Culture Medium
Procedure:
-
Seed differentiated BMDMs into appropriate tissue culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for ELISA) at a suitable density and allow them to adhere overnight.
-
Prepare working solutions of this compound in BMDM culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2 to 24 hours, depending on the experimental design.
-
Following pre-treatment, stimulate the macrophages:
-
For M2 polarization: Add recombinant murine IL-4 (e.g., 20 ng/mL) to the culture medium.
-
For IL-10 production: Add LPS (e.g., 100 ng/mL) to the culture medium.
-
-
Incubate for the desired time period (e.g., 24 hours for gene expression and cytokine secretion, or shorter time points for signaling pathway analysis).
-
Harvest the cells or culture supernatant for downstream analysis.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for Arginase-1, IL-10, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Harvest BMDMs and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for the target genes and the housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control condition.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-10 Secretion
Materials:
-
Mouse IL-10 ELISA kit
-
Culture supernatants from treated BMDMs
-
Microplate reader
Procedure:
-
Collect the culture supernatants from the this compound and stimulus-treated BMDMs.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the IL-10 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of IL-10 in the samples by comparing their absorbance to the standard curve.
Protocol 5: Western Blotting for Phospho-STAT6 and Phospho-p38 MAPK
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest BMDMs and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like β-actin.
Conclusion
This compound is a valuable chemical probe for studying the role of CDK8/19 in macrophage biology. The protocols provided in this document offer a comprehensive guide for researchers to investigate the effects of this compound on primary macrophage polarization and function. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting CDK8/19 in inflammatory diseases.
References
BRD6989: Application Notes and Protocols for Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6989 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. In the context of inflammation, this compound has emerged as a promising research tool and potential therapeutic lead due to its unique mechanism of action. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical inflammatory disease models.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by upregulating the production of Interleukin-10 (IL-10), a key anti-inflammatory cytokine, in myeloid cells such as dendritic cells and macrophages.[1][2][3] This upregulation is achieved through the inhibition of CDK8/19, which relieves the transcriptional repression of the IL10 gene. The proposed signaling pathway involves the modulation of Activator Protein-1 (AP-1) activity.[3] Furthermore, this compound has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by increased expression of markers like Arginase-1.[4] This multifaceted mechanism makes this compound a valuable tool for studying and potentially treating a range of inflammatory conditions.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Type | Assay | Result | Reference |
| IL-10 Upregulation | Bone Marrow-Derived Dendritic Cells (BMDCs) | ELISA | EC50 of ~1 µM for IL-10 production | [5] |
| CDK8/19 Inhibition | Recombinant Human CDK8/Cyclin C | Kinase Assay | IC50 of ~200 nM for binding | [5] |
| M2 Macrophage Polarization | Murine Peritoneal Macrophages | Gene Expression Analysis | Increased Arginase-1 expression | [4] |
| STAT1 Phosphorylation | Bone Marrow-Derived Dendritic Cells (BMDCs) | Western Blot | Suppression of IFNγ-induced STAT1 (S727) phosphorylation | [5] |
In Vivo Efficacy of CDK8/19 Inhibitors in Inflammatory Disease Models
While specific in vivo data for this compound in inflammatory disease models is limited in publicly available literature, studies on other selective CDK8/19 inhibitors provide strong evidence for the potential of this drug class.
| Compound | Disease Model | Animal | Key Findings | Reference |
| CCT251921 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Ameliorated EAE symptoms, increased Treg population | [6] |
| BI-1347 | Melanoma Xenograft | Mouse | Reduced STAT1 phosphorylation in vivo | [2] |
| MK256 | Acute Myeloid Leukemia Xenograft | Mouse | Downregulated p-STAT1 (S727) and p-STAT5 (S726) in vivo | [3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8/19 inhibitor enhances arginase-1 expression in macrophages via STAT6 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
recommended working concentrations of BRD6989 for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD6989 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, components of the Mediator complex that regulates transcription. By inhibiting CDK8/19, this compound has been shown to modulate the immune response, notably by enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in various cell-based assays, including recommended working concentrations and methodologies for assessing its biological effects.
Mechanism of Action
This compound selectively binds to the CDK8-Cyclin C complex with a half-maximal inhibitory concentration (IC50) of approximately 200 nM. Inhibition of CDK8/19 kinase activity by this compound leads to downstream effects on transcription factor activity. Notably, it has been shown to suppress the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 and reduce the phosphorylation of a negative regulatory site on c-Jun.[1][2] This modulation of signaling pathways results in enhanced Activator Protein-1 (AP-1) activity and a subsequent increase in the transcription and secretion of IL-10.[2][3] More recent findings also indicate that this compound can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype through the activation of STAT6 and p38 Mitogen-Activated Protein Kinase (MAPK).
Data Presentation
The following table summarizes the recommended working concentrations of this compound for various cell-based assays based on published literature.
| Assay Type | Cell Type | Working Concentration | Key Observations |
| IL-10 Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | EC50 ≈ 1 µM (0-100 µM range tested) | Increased IL-10 secretion upon stimulation.[4] |
| Macrophages | 5 µM | Enhanced IL-10 production in activated macrophages.[4] | |
| STAT1 Phosphorylation | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.6 - 15 µM | Suppression of IFNγ-induced STAT1 phosphorylation at Ser727.[4] |
| Macrophage Polarization | Murine Peritoneal Macrophages, RAW264.7 | Not specified, but effects observed | Increased expression of M2 macrophage markers (e.g., Arginase-1, CD206). |
| Kinase Inhibition | Recombinant Cyclin C-CDK8 | IC50 ≈ 0.5 µM | Direct inhibition of CDK8 kinase activity.[5] |
| AP-1 Activity | Reporter Cell Line | Concentration-dependent | Enhanced AP-1 transcriptional activity.[2] |
Signaling Pathway Diagrams
Caption: this compound inhibits CDK8/19, leading to enhanced IL-10 production.
Caption: Workflow for assessing this compound's effect on macrophage polarization.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Dissolve in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
IL-10 Production Assay in Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes how to measure the effect of this compound on IL-10 secretion from stimulated BMDCs using an Enzyme-Linked Immunosorbent Assay (ELISA).
a. Generation of BMDCs
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF.
-
On day 6 or 7, non-adherent and loosely adherent cells can be harvested for experiments.
b. This compound Treatment and Cell Stimulation
-
Seed BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 2 to 4 hours.
-
Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS) (100 ng/mL), for 24 hours to induce cytokine production.
c. IL-10 ELISA
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-10 in the supernatants using a commercially available mouse IL-10 ELISA kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-10 based on a standard curve.
Western Blot for Phospho-STAT1 in BMDCs
This protocol details the detection of changes in STAT1 phosphorylation at Serine 727 in response to this compound treatment.
a. Cell Treatment
-
Seed BMDCs in a 6-well plate at a density of 1-2 x 10^6 cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or vehicle control for 2 hours.
-
Stimulate the cells with Interferon-gamma (IFNγ) (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.
b. Protein Extraction
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. Western Blotting
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like GAPDH or β-actin.
Macrophage Polarization Assay
This protocol is designed to assess the effect of this compound on the polarization of macrophages towards the M2 phenotype.
a. Macrophage Culture and Treatment
-
Isolate primary macrophages (e.g., bone marrow-derived or peritoneal) or use a macrophage cell line like RAW264.7.
-
Seed the cells in appropriate culture plates.
-
Treat the cells with this compound (e.g., 5 µM) or vehicle control for 24-48 hours.
-
During the last 24 hours of this compound treatment, add IL-4 (e.g., 20 ng/mL) to the culture medium to induce M2 polarization.
b. Analysis of M2 Markers
The polarization state can be assessed by measuring the expression of M2 markers through various methods:
-
Quantitative PCR (qPCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for M2 marker genes such as Arg1 (Arginase-1), Mrc1 (CD206), and Il10. Normalize the expression to a housekeeping gene.
-
-
Flow Cytometry:
-
Harvest the cells and stain them with fluorescently labeled antibodies against M2 surface markers like CD206.
-
Analyze the stained cells using a flow cytometer.
-
-
Western Blot:
-
Extract total protein and perform Western blotting as described previously, using antibodies against M2 marker proteins like Arginase-1.
-
Conclusion
This compound is a valuable tool for studying the role of CDK8/19 in transcriptional regulation and immune modulation. The provided protocols offer a starting point for investigating the effects of this compound in various cell-based assays. Researchers should optimize the experimental conditions, including cell type, compound concentration, and treatment duration, for their specific experimental setup. Careful adherence to these protocols will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of CDK8/19 inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD6989
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD6989 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] By inhibiting these kinases, this compound modulates the transcription of key genes involved in the immune response. Notably, it has been shown to upregulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells such as dendritic cells and macrophages.[3][4][5] This document provides detailed protocols for the preparation of a this compound stock solution, along with essential information on its chemical properties, mechanism of action, and a general experimental workflow for its application in cell-based assays.
Chemical Properties and Storage
A comprehensive summary of the key chemical properties of this compound is provided in the table below. This information is critical for accurate preparation of stock solutions and for maintaining the stability of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₄ | [1][4][6] |
| Molecular Weight | 264.33 g/mol | [1][2][4][6] |
| CAS Number | 642008-81-9 | [1][2][4] |
| Appearance | Solid powder | [6] |
| Purity | ≥97% | [4][5] |
Proper storage of this compound as a dry powder and as a stock solution is crucial to ensure its stability and activity over time.
| Storage Type | Temperature | Duration | Source |
| Dry Powder | -20°C | Up to 3 years | [3] |
| +4°C | Short-term | [4][6] | |
| Stock Solution in DMSO | -80°C | Up to 1 year | [2][3][7] |
| -20°C | Up to 1 month | [2][3][7] |
Mechanism of Action: CDK8/19 Inhibition and IL-10 Upregulation
This compound exerts its biological effects by selectively inhibiting the kinase activity of CDK8 and CDK19. These kinases are part of the Mediator complex, which plays a pivotal role in regulating gene transcription. In myeloid cells, CDK8/19 acts as a negative regulator of IL-10 production. The inhibitory action of this compound on CDK8/19 leads to a downstream signaling cascade that ultimately enhances IL-10 expression. This involves the modulation of transcription factors such as STAT1 and components of the AP-1 complex. Specifically, this compound has been shown to suppress the phosphorylation of STAT1 at serine 727 (Ser727).
References
- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the EC50 of BRD6989 for IL-10 Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses. Enhancing its production represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. The small molecule BRD6989 has been identified as an upregulator of IL-10 in myeloid cells, offering a potential new avenue for therapeutic intervention.[1][2][3] These application notes provide a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound for IL-10 induction in bone marrow-derived dendritic cells (BMDCs).
Mechanism of Action
This compound enhances the production of IL-10 by inhibiting Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3] Mechanistic studies have revealed that inhibition of CDK8/19 by this compound leads to a reduction in the phosphorylation of the transcription factor c-Jun at a negative regulatory site (Ser243).[4] This decrease in phosphorylation enhances the activity of the AP-1 (Activator Protein-1) transcription factor complex, which in turn upregulates the transcription of the IL10 gene.[1][3][4][5]
Data Presentation
The following table summarizes the key quantitative data regarding the activity of this compound.
| Compound | Target | Assay | Cell Type | EC50 for IL-10 Induction | IC50 for Target Binding |
| This compound | CDK8/CDK19 | IL-10 ELISA | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~1 µM | ~200 nM (for CDK8) |
Signaling Pathway Diagram
Caption: this compound-mediated IL-10 induction pathway.
Experimental Protocols
This section provides a detailed protocol for determining the EC50 of this compound for IL-10 induction in murine bone marrow-derived dendritic cells (BMDCs).
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
Phosphate-Buffered Saline (PBS)
-
ACK lysis buffer
Procedure:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Create a single-cell suspension by flushing the bone marrow with RPMI-1640 medium.
-
Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4).
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
On day 3, add fresh complete medium containing GM-CSF and IL-4.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are the differentiated BMDCs.
EC50 Determination for IL-10 Induction
Materials:
-
Differentiated BMDCs
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kit for murine IL-10
Procedure:
-
Seed the BMDCs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Add the this compound dilutions to the wells containing the BMDCs.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, centrifuge the plate and collect the supernatant for IL-10 quantification.
Quantification of IL-10 by ELISA
Procedure:
-
Perform the ELISA for murine IL-10 on the collected cell culture supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided IL-10 standards.
-
Calculate the concentration of IL-10 in each sample based on the standard curve.
Data Analysis and EC50 Calculation
-
Plot the IL-10 concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R).
-
The EC50 is the concentration of this compound that induces a response halfway between the baseline and maximum IL-10 production.
Experimental Workflow Diagram
Caption: Workflow for determining the EC50 of this compound.
References
- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018027082A1 - Use of cdk8 inhibitors to treat diseases of inflammation and autoimmunity - Google Patents [patents.google.com]
BRD6989 Treatment for Optimal Cytokine Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6989 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are components of the Mediator complex and act as negative regulators of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells, such as dendritic cells (DCs) and macrophages.[1] By inhibiting CDK8/19, this compound leads to an upregulation of IL-10 production, presenting a promising therapeutic strategy for inflammatory disorders.[1] The mechanism of action involves the enhancement of Activator Protein 1 (AP-1) activity.[1] Additionally, this compound has been shown to suppress the phosphorylation of STAT1 at the S727 residue and, in the presence of IL-4, increase the expression of arginase-1 in macrophages through the activation of STAT6 and p38 MAPK.[2]
These application notes provide detailed protocols for utilizing this compound to modulate cytokine responses in murine bone marrow-derived dendritic cells (BMDCs) and macrophages. The optimal treatment duration for maximal IL-10 response can be cell-type and stimulus-dependent; therefore, a time-course experiment is recommended to determine the ideal endpoint for specific experimental systems.
Data Presentation
The following tables summarize the known effects of this compound and the typical time course for cytokine production in relevant cell types.
Table 1: Summary of this compound Effects on Cytokine and Signaling Pathways
| Target Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Murine BMDCs | Zymosan A, R848 (TLR7/8 agonist) | ~1 µM (EC50 for IL-10) | ↑ IL-10 secretion↓ IL-6 secretion↔ TNF-α, IL-12p40, IL-1β | [1] |
| Murine Peritoneal Macrophages | IL-4 | Not specified | ↑ Arginase-1 expression | [2] |
| Murine Macrophage Cell Line (RAW264.7) | IL-4 | Not specified | ↑ Arginase-1 expression | [2] |
| Murine BMDCs | IFN-γ | Not specified | ↓ STAT1 (S727) phosphorylation | [1] |
Table 2: General Time Course of Cytokine Production in Macrophages
| Cytokine | Peak mRNA Expression (hours post-stimulation) | Peak Protein Secretion (hours post-stimulation) | Reference |
| TNF-α | 4 | 4 - 12 | [3] |
| IL-1β | Not specified | 8 - 24 | [3] |
| IL-12 | > 48 | 8 - 72 | [3] |
| IL-10 | Not specified | Not specified in this study | [3] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
References
- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK8/19 inhibitor enhances arginase-1 expression in macrophages via STAT6 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transcriptional Regulation in Myeloid Cells Using BRD6989
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD6989 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, components of the Mediator complex which plays a crucial role in regulating transcription.[1][2] In myeloid cells, such as macrophages and dendritic cells, this compound has been identified as a valuable tool for dissecting transcriptional networks, particularly those governing inflammatory responses.[1][3] These application notes provide a comprehensive guide to using this compound to study its effects on transcriptional regulation in myeloid cells, including detailed protocols for key experiments and data presentation.
This compound treatment of myeloid cells leads to the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] The mechanism of action involves the inhibition of CDK8/19, which in turn potentiates the activity of the transcription factor Activator Protein-1 (AP-1).[2] This is achieved through reduced phosphorylation of a negative regulatory site on the c-Jun subunit of AP-1.[2] Furthermore, this compound has been shown to influence other signaling pathways, including the activation of STAT6 and p38 MAPK.[3]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Reference |
| CDK8 Binding IC₅₀ | ~200 nM | Recombinant | [2] |
| CDK19 Binding IC₅₀ | >30 µM | Recombinant | [2] |
| IL-10 Production EC₅₀ | ~1 µM | Bone Marrow-Derived Dendritic Cells (BMDCs) | [2] |
Table 2: Effects of this compound on Cytokine Production in Myeloid Cells
| Cytokine | Effect of this compound | Myeloid Cell Type | Stimulus | Reference |
| IL-10 | Upregulation | BMDCs, Macrophages | Zymosan A, R848 | [2] |
| IL-6 | Suppression | BMDCs | Zymosan A | [2] |
| TNF-α | Largely Unchanged | BMDCs | Zymosan A | [2] |
| IL-12p40 | Largely Unchanged | BMDCs | Zymosan A | [2] |
| IL-1β | Largely Unchanged | BMDCs | Zymosan A | [2] |
Experimental Protocols
Preparation and Handling of this compound
This compound is typically supplied as a solid. For in vitro experiments, a stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to minimize solvent-induced artifacts. Always include a vehicle control (DMSO) in your experiments.
-
Culture and Treatment of Myeloid Cells
This protocol describes the general procedure for treating bone marrow-derived dendritic cells (BMDCs) or macrophages with this compound.
-
Cell Culture:
-
Isolate bone marrow cells from mice and differentiate them into BMDCs or macrophages using appropriate growth factors (e.g., GM-CSF for BMDCs, M-CSF for macrophages).
-
Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Seed the differentiated myeloid cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density.
-
Allow the cells to adhere and stabilize overnight.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS), Zymosan A, or R848, to induce an inflammatory response.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the downstream application.
-
Analysis of Cytokine Production
This protocol outlines the measurement of cytokine levels in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection:
-
After the treatment period, centrifuge the culture plates to pellet the cells.
-
Carefully collect the culture supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the cytokines of interest (e.g., IL-10, IL-6, TNF-α).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the samples and standards, incubating with a detection antibody, and adding a substrate for colorimetric detection.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis of Phosphorylated c-Jun
This protocol describes the detection of changes in the phosphorylation of c-Jun, a key downstream target of the CDK8/19-AP-1 signaling pathway.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., phospho-c-Jun Ser73).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
RNA Sequencing (RNA-Seq) for Transcriptome Analysis
This protocol provides a general workflow for analyzing global gene expression changes in myeloid cells following this compound treatment.
-
RNA Extraction:
-
Lyse the treated cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol outlines the general steps for identifying the genomic binding sites of transcription factors, such as AP-1, that are modulated by this compound.
-
Chromatin Preparation:
-
Crosslink protein-DNA complexes in treated cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., c-Jun or other AP-1 subunits).
-
Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome that are enriched for transcription factor binding.
-
Perform motif analysis to identify the DNA sequence motifs that are enriched in the called peaks.
-
Integrate the ChIP-seq data with RNA-seq data to identify direct target genes of the transcription factor that are also transcriptionally regulated by this compound.
-
Visualizations
Caption: Signaling pathway of this compound in myeloid cells.
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols for In Vivo Administration and Dosing of BRD6989 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
BRD6989 is a selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] These kinases are components of the Mediator complex and act as transcriptional regulators.[4] Inhibition of CDK8/19 by this compound has been shown to upregulate the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells, suggesting its potential therapeutic application in inflammatory disorders.[1][2][3] These application notes provide a framework for the in vivo administration and dosing of this compound in mouse models, including detailed protocols for formulation, administration, and a template for efficacy studies.
Compound Information
| Compound Name | CAS Number | Molecular Weight | Mechanism of Action | In Vitro Solubility |
| This compound | 642008-81-9 | 264.33 g/mol | Selective inhibitor of CDK8 and CDK19 | Soluble in DMSO[2][5][6] |
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data for this compound based on typical results for similar small molecules. These are for illustrative purposes only.
Table 1: Example Pharmacokinetic Parameters of a CDK8/19 Inhibitor in Mice
| Administration Route | Dose (mg/kg) | t½ (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 | 4.0 | 0.1 | 2400 | 9400 | N/A |
| Oral (PO) | 10 | 4.5 | 4.0 | 1050 | 12000 | 64 |
This data is hypothetical and based on a similar compound, Cdk8-IN-9.
Table 2: Example In Vivo Efficacy of a CDK8/19 Inhibitor in a Mouse Model of Inflammation
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Change in Inflammatory Marker (e.g., IL-6) | Statistical Significance (p-value) |
| Vehicle Control | N/A | PO | Daily for 14 days | +150% | N/A |
| This compound | 10 | PO | Daily for 14 days | +80% | <0.05 |
| This compound | 30 | PO | Daily for 14 days | +35% | <0.01 |
| This compound | 100 | PO | Daily for 14 days | +10% | <0.001 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CDK8/19, leading to increased IL-10 production.
Caption: A typical workflow for an in vivo efficacy study in mice.
Caption: Logical relationship in a dose-response experimental design.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage (PO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg), the average mouse weight (e.g., 25 g), and the dosing volume (e.g., 10 µL/g or 250 µL for a 25 g mouse), calculate the final concentration of the dosing solution.
-
Prepare the vehicle: A common vehicle for oral administration of hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound: First, dissolve the weighed this compound powder in the required volume of DMSO. Vortex thoroughly until fully dissolved.
-
Add other vehicle components: Sequentially add PEG300, Tween 80, and finally the saline. Vortex well after each addition to ensure a homogenous mixture.
-
Final Formulation: The final formulation should be a clear solution or a fine, homogenous suspension. If precipitation occurs, gentle warming or brief sonication may be used.
-
Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C, protected from light, and re-vortex before administration.
Protocol 2: Administration of this compound to Mice
This protocol outlines the procedure for oral gavage administration.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Flexible, ball-tipped oral gavage needles (20-22 gauge for adult mice)
-
Animal balance
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling: Handle mice gently to minimize stress.
-
Weigh the mouse: Record the body weight to calculate the precise volume of the dosing solution to be administered.
-
Prepare the dose: Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Restrain the mouse: Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body should be held firmly.
-
Administer the dose:
-
Gently insert the gavage needle into the side of the mouth, allowing it to slide along the roof of the mouth.
-
Advance the needle into the esophagus. You should not feel any resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle smoothly.
-
-
Monitor the animal: Observe the mouse for a few minutes post-administration for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.
-
Record keeping: Document the date, time, mouse ID, body weight, dose, and volume administered.
Protocol 3: Example Efficacy Study in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol provides a template for evaluating the anti-inflammatory effects of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Equipment for blood collection (e.g., retro-orbital or cardiac puncture)
-
ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α, IL-10)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound (10 mg/kg) + LPS
-
Group 4: this compound (30 mg/kg) + LPS
-
-
Treatment: Administer this compound or vehicle via oral gavage daily for a pre-determined period (e.g., 3 days).
-
Induction of Inflammation: On the final day of treatment, 1 hour after the last dose of this compound or vehicle, administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection. The saline control group receives an IP injection of sterile saline.
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 2-4 hours), collect blood samples. Euthanize mice and collect relevant tissues (e.g., spleen, liver) for further analysis.
-
Endpoint Analysis:
-
Measure the levels of pro-inflammatory (IL-6, TNF-α) and anti-inflammatory (IL-10) cytokines in the serum using ELISA.
-
Perform histological analysis of tissues to assess inflammation.
-
Analyze gene expression of inflammatory markers in tissues using qPCR.
-
-
Data Analysis: Compare the results between the treatment groups and the vehicle + LPS group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
References
Troubleshooting & Optimization
troubleshooting unexpected results in BRD6989 experiments
Technical Support Center: BRD6989 Experiments
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] It also shows activity against the CDK8 paralog, CDK19, but with much lower potency.[2][3][4] The primary reported biological effect of this compound is the enhancement of Interleukin-10 (IL-10) production in myeloid cells, such as dendritic cells and macrophages.[5][6][7] It achieves this by inhibiting the CDK8/Cyclin C complex, which leads to reduced phosphorylation of transcription factors like STAT1 (at Ser727) and c-Jun, ultimately boosting AP-1 activity and IL-10 transcription.[1][3][4][6]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C for long-term (months to years), kept dry and dark.[1] | Prevents degradation over time. |
| Stock Solution | Prepare in high-quality, anhydrous DMSO.[2] Aliquot into single-use volumes and store at -20°C (up to 1 month) or -80°C (up to 1 year).[2][8] | Avoids repeated freeze-thaw cycles which can degrade the compound. Using fresh, moisture-free DMSO prevents precipitation.[2] |
| Working Dilution | Prepare fresh from a stock solution for each experiment. | Ensures accurate concentration and prevents degradation in aqueous media. |
Q3: In which solvent should I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][9] It is reported to be insoluble in water and ethanol.[2] To prepare a stock solution, dissolve the solid compound in pure, anhydrous DMSO to a desired concentration (e.g., 10-20 mM). When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced artifacts.[3]
Experimental Protocols & Data
Key Experimental Parameters
The optimal concentration and treatment time for this compound can vary by cell type and experimental objective. The data below is compiled from studies primarily using murine and human myeloid cells.
| Parameter | Value | Cell Type / Context | Reference |
| Binding Affinity (IC₅₀) | ~200 nM | CDK8/Cyclin C complex | [3][4][7][8] |
| Kinase Inhibition (IC₅₀) | ~0.5 µM | Recombinant CDK8/Cyclin C | [3][4] |
| Kinase Inhibition (IC₅₀) | >30 µM | Recombinant CDK19/Cyclin C | [3][4] |
| IL-10 Upregulation (EC₅₀) | ~1 µM | Murine bone marrow-derived dendritic cells (BMDCs) | [4][5][7][8] |
| Typical Working Concentration | 1 - 5 µM | For IL-10 induction in macrophages and dendritic cells | [5][8] |
| Typical Treatment Time | 24 - 48 hours | For cytokine production assays | [4][8] |
General Protocol: IL-10 Induction in Myeloid Cells
This protocol provides a general workflow for treating bone marrow-derived dendritic cells (BMDCs) with this compound to measure its effect on IL-10 production.
-
Cell Plating: Plate BMDCs at a suitable density in a multi-well plate and allow them to adhere.
-
Compound Preparation: Prepare a series of dilutions of this compound from a concentrated DMSO stock. Also, prepare a DMSO-only vehicle control. The final DMSO concentration in all wells should be identical and not exceed 0.5%.
-
Pre-treatment: Add the diluted this compound or vehicle control to the cells. Incubate for the desired pre-treatment period (e.g., 24-48 hours).[4]
-
Stimulation: Add an immune stimulant (e.g., zymosan A or R848) to the wells to activate the cells.[5]
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Analysis: Measure the concentration of IL-10 in the supernatant using a suitable method, such as an ELISA kit.
Troubleshooting Guide
Issue 1: No or Low Induction of IL-10
If you do not observe the expected increase in IL-10 production, consider the following causes and solutions.
| Potential Cause | Recommended Action |
| Compound Inactivity | Ensure the compound has been stored correctly. If in doubt, use a fresh vial. Confirm the accuracy of the stock solution concentration. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM) to determine the optimal EC₅₀ for your specific cell type and conditions. |
| Incorrect Timing | Optimize the pre-treatment and stimulation times. The kinetics of IL-10 production may vary between cell types. |
| Cell Health/Activation | Confirm that your cells are healthy and responsive. Include a positive control for IL-10 induction (a known stimulus) to ensure the cells are capable of producing the cytokine. Ensure the stimulant (e.g., zymosan A) is active. |
| Assay Sensitivity | Verify that your IL-10 detection assay (e.g., ELISA) is sensitive enough to detect the expected changes. Check the expiration date and proper functioning of assay reagents. |
Issue 2: High Cell Death or Toxicity
If you observe significant cell death after treatment with this compound, use the following steps to troubleshoot.
| Potential Cause | Recommended Action |
| Compound Concentration Too High | Reduce the concentration of this compound. Even though it has been reported to have modest effects on viability, high concentrations can be toxic.[4][5] Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the toxicity threshold. |
| High DMSO Concentration | Ensure the final DMSO concentration in the media is non-toxic for your cell line (typically <0.5%). Remember to include a vehicle control with the same DMSO concentration as your highest this compound dose. |
| On-Target Toxicity | Inhibition of CDK8 may be detrimental to certain cell types. This is an inherent risk with kinase inhibitors. Try reducing the treatment duration. |
| Contamination | Test for mycoplasma or other contaminants in your cell culture, which can sensitize cells to chemical treatments. |
Issue 3: Inconsistent or Irreproducible Results
Variability between experiments is a common challenge. Here are ways to improve reproducibility.
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh working dilutions for every experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2][8] |
| Inconsistent Cell State | Use cells from a consistent passage number and ensure they are in the same growth phase (e.g., logarithmic) for each experiment. Cell state can significantly impact response to stimuli. |
| Pipetting Errors | Use calibrated pipettes and be meticulous when preparing serial dilutions and adding reagents. Small volume errors can lead to large variations in results. |
| Assay Variability | Run technical replicates within each experiment to assess intra-assay variability. Include standard positive and negative controls in every plate to monitor inter-assay consistency. |
Visual Guides
Signaling Pathway of this compound
Caption: Mechanism of this compound in enhancing IL-10 production.
Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD 6989 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing BRD6989 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of BRD6989 while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] It is an analog of the natural product cortistatin A.[2][3] By inhibiting CDK8/19, this compound leads to the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells such as macrophages and dendritic cells.[3][4] This suggests its potential use in inflammatory disorders.[5]
Q2: What are the known effective concentrations of this compound?
A2: The effective concentration of this compound can vary depending on the experimental system. Key reported values are:
-
IC50 for CDK8: Approximately 200 nM for binding to the CDK8/cyclin C complex.[3][4] The IC50 for inhibiting the kinase activity of the recombinant complex is ~0.5 µM.[6][7]
-
EC50 for IL-10 Production: Approximately 1 µM in bone marrow-derived dendritic cells (BMDCs).[3][4]
-
Effective Concentration for STAT1 Phosphorylation Inhibition: Suppression of IFNγ-induced STAT1 phosphorylation at Ser727 has been observed at concentrations between 0.6 and 15 µM.[3]
Q3: Is this compound known to be cytotoxic?
A3: There is limited publicly available data specifically detailing the cytotoxicity of this compound across various cell lines. As with many small molecule inhibitors, cytotoxicity is a potential concern, especially at higher concentrations.[8][9] It is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell model.
Q4: What are the common causes of unexpected cytotoxicity with small molecule inhibitors like this compound?
A4: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: Concentrations significantly above the effective dose can lead to off-target effects and general cellular stress.[9]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[8][9][10]
-
Compound Instability or Impurity: Degradation of the compound or the presence of impurities can lead to toxic effects.[9]
-
Compound Precipitation: Poor solubility in culture media can lead to the formation of precipitates that can cause physical damage to cells or interfere with assay readouts.[8]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[9]
Q5: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A5: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is essential.[9] This involves treating cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., IL-10 production) and cell viability in parallel. The goal is to identify the lowest concentration that produces the desired effect with minimal impact on cell viability.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Issue Observed | Potential Cause | Suggested Action & Rationale | Expected Outcome |
| High cytotoxicity across a wide range of concentrations | Compound insolubility and precipitation. | 1. Visually inspect wells for precipitate under a microscope. 2. Decrease the final concentration of DMSO to <0.1%.[8] 3. Test the solubility of this compound in your specific culture medium. | A more consistent, dose-dependent cytotoxicity profile that reflects true biological activity. |
| Cell line sensitivity or inconsistent cell health. | 1. Use cells within a consistent and low passage number range. 2. Ensure cell viability is >95% before seeding. 3. Optimize and standardize cell seeding density.[8] | Increased reproducibility of results between experiments. | |
| Desired biological effect is only seen at cytotoxic concentrations | The therapeutic window for your specific cell line is narrow. | 1. Reduce the incubation time with this compound. 2. Test the compound in a medium with a different serum concentration, as protein binding can affect compound availability.[8] | Identification of a time and concentration point where the desired effect is observed without significant cell death. |
| Inconsistent results between experiments | Compound degradation or inconsistent preparation. | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] 3. Ensure consistent and thorough mixing when diluting the compound. | More reliable and reproducible experimental outcomes. |
| High background in cytotoxicity assays | Assay interference or issues with reagents. | 1. Run a control with this compound in cell-free medium to check for direct interference with assay reagents. 2. Ensure all reagents are within their expiration dates and stored correctly. | Accurate measurement of cell viability. |
Data Presentation
Table 1: Reported Concentrations and Effects of this compound
| Parameter | Concentration | Cell System/Assay | Reference |
| IC50 (Binding) | ~200 nM | CDK8/cyclin C complex | [3][4] |
| IC50 (Kinase Activity) | ~0.5 µM | Recombinant CDK8/cyclin C | [6][7] |
| EC50 (IL-10 Production) | ~1 µM | Bone marrow-derived dendritic cells | [3][4] |
| Effective Concentration | 0.6 - 15 µM | Inhibition of STAT1 S727 phosphorylation in BMDCs | [3] |
| Effective Concentration | 5 µM | Enhancement of IL-10 in human and murine macrophages | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Also, include a "no cells" control with medium only for background measurement.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan (B1609692) crystals.
-
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[11][12][13]
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit for a 100% cytotoxicity positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Readout: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis:
-
Subtract the background absorbance (from the "no cells" control) from all readings.
-
Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)
-
Plot the percent cytotoxicity against the log of the this compound concentration.
-
Mandatory Visualizations
References
- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD 6989 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 12. opentrons.com [opentrons.com]
- 13. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
BRD6989 Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the known and potential off-target effects of BRD6989, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Understanding these off-target interactions is critical for accurate experimental design, interpretation of results, and the development of safe and effective therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
A1: The primary targets of this compound are CDK8 and its close paralog, CDK19.[1][2] this compound binds to the cyclin C-CDK8 complex with a half-maximal inhibitory concentration (IC50) of approximately 200 nM.[1] It also inhibits the kinase activity of the recombinant cyclin C-CDK8 complex with an IC50 of approximately 0.5 µM and the cyclin C-CDK19 complex with an IC50 greater than 30 µM.[1]
Q2: Are there any known off-targets for this compound?
A2: Yes, kinase profiling studies have identified Phosphatidylinositol-4,5-bisphosphate 3-kinase C2A (PI3KC2A) as a potential off-target of this compound.[1] While CDK8 and CDK19 are the primary targets, interaction with PI3KC2A has been consistently observed in comprehensive kinase screens.
Q3: My experimental results are inconsistent with CDK8/CDK19 inhibition alone. Could an off-target effect be responsible?
A3: It is possible. If you observe phenotypes that cannot be rationalized by the inhibition of the CDK8/CDK19 pathway, considering the off-target activity on PI3KC2A is a crucial troubleshooting step. For instance, unexpected effects on membrane trafficking, endocytosis, or certain metabolic pathways could potentially be linked to PI3KC2A inhibition.
Q4: How can I experimentally validate if the observed phenotype is due to an off-target effect on PI3KC2A?
A4: To determine if the observed effects are due to PI3KC2A inhibition, you can perform several experiments:
-
Use a structurally different PI3KC2A inhibitor: Compare the phenotype induced by this compound with that of a specific PI3KC2A inhibitor. If the phenotypes are similar, it suggests the effect is mediated by PI3KC2A.
-
siRNA or CRISPR-Cas9 knockdown of PI3KC2A: Genetically silencing PI3KC2A should phenocopy the effects observed with this compound if PI3KC2A is the relevant off-target.
-
Rescue experiment: In a PI3KC2A knockdown or knockout background, the addition of this compound should not produce the same effect, as its off-target is no longer present.
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary on-targets and key off-target.
| Target | Assay Type | Value | Reference |
| Cyclin C-CDK8 Complex | Binding Assay | ~200 nM (IC50) | [1] |
| Recombinant Cyclin C-CDK8 | Kinase Activity Assay | ~0.5 µM (IC50) | [1] |
| Recombinant Cyclin C-CDK19 | Kinase Activity Assay | >30 µM (IC50) | [1] |
| PI3KC2A | Kinase Profiling | Identified as an off-target | [1] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the primary signaling pathway of this compound and a general workflow for investigating off-target effects.
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Key Experimental Protocols
1. Kinase Profiling using KINOMEscan™
This method is used to assess the binding of a compound to a large panel of kinases.
-
Principle: An active site-directed competition binding assay. The test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Procedure:
-
Kinases are tagged with a unique DNA barcode.
-
An affinity resin is created by immobilizing a broad-spectrum kinase inhibitor on beads.
-
The DNA-tagged kinases are incubated with the affinity resin and the test compound (this compound) at a fixed concentration (e.g., 10 µM).
-
After incubation, the beads are washed to remove unbound components.
-
The amount of kinase bound to the resin is quantified by qPCR of the DNA tag.
-
Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
2. LanthaScreen™ Kinase Activity Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to measure kinase activity.
-
Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescein (B123965) acceptor on the substrate into close proximity, resulting in a FRET signal.
-
Procedure:
-
The kinase, a fluorescein-labeled substrate, and ATP are combined in a reaction buffer.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.
-
After an incubation period (e.g., 30-60 minutes), the TR-FRET signal is measured on a suitable plate reader.
-
The IC50 value is determined by plotting the inhibition of the FRET signal against the concentration of the test compound.
-
References
addressing low or no response to BRD6989 treatment in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low or no response to BRD6989 treatment in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] CDK8 is a component of the Mediator complex, which regulates gene transcription.[2] this compound functions by binding to the ATP pocket of CDK8 and CDK19, inhibiting their kinase activity.[3] In myeloid cells, such as dendritic cells and macrophages, inhibition of CDK8/CDK19 by this compound leads to the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] This is achieved, in part, by suppressing the phosphorylation of STAT1 at serine 727 and enhancing the activity of the transcription factor AP-1.[4]
Q2: What is the expected effective concentration of this compound?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. The half-maximal inhibitory concentration (IC50) for CDK8 kinase activity is approximately 200 nM. The half-maximal effective concentration (EC50) for IL-10 production in bone marrow-derived dendritic cells is approximately 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
Data Presentation: this compound Potency
The following table summarizes the known potency of this compound. Note that these values are a guide, and the optimal concentration should be determined empirically for your specific experimental system.
| Target/Effect | Assay Type | Cell Line/System | Potency (IC50/EC50) |
| CDK8 Kinase Activity | Biochemical Assay | Recombinant Human CDK8/CycC | ~200 nM (IC50) |
| IL-10 Production | Cell-Based Assay | Bone Marrow-Derived Dendritic Cells | ~1 µM (EC50) |
| Cell Viability | Cell-Based Assay | Various Cancer Cell Lines | Highly variable |
Troubleshooting Guide: Low or No Response to this compound
This guide addresses potential reasons for observing a weak or absent cellular response to this compound treatment.
Reagent and Compound Issues
-
Q: My cells are not responding to this compound at all. Could there be a problem with the compound itself?
-
A: Yes, several factors related to the compound could be the cause:
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Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation. Prepare fresh aliquots from a new vial of the compound.
-
Purity: Ensure the purity of the this compound used. If in doubt, obtain a new batch from a reputable supplier.
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Solubility: this compound may precipitate out of solution if not properly dissolved or if the concentration in the aqueous culture medium is too high. Visually inspect your working solutions for any precipitate.
-
-
Cell-Based Issues
-
Q: I've confirmed my this compound is active, but my cells are still unresponsive. What could be wrong with my cells?
-
A: Cell line-specific characteristics can greatly influence the response to CDK8/19 inhibition:
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Low CDK8/CDK19 Expression or Dependence: The cell line you are using may not express sufficient levels of CDK8 or CDK19, or its survival and phenotype may not be dependent on their activity.[1]
-
Intrinsic Resistance: Some cell lines may have inherent resistance mechanisms that bypass the effects of CDK8/CDK19 inhibition. This can include pre-existing mutations in downstream signaling pathways.[1]
-
Acquired Resistance: Prolonged treatment with CDK8/19 inhibitors can lead to the development of acquired resistance, often through transcriptional reprogramming or the activation of compensatory signaling pathways such as the PI3K/AKT/mTOR pathway.[1][2]
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Drug Efflux: The cells may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump this compound out of the cell.[1]
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Cell Health and Passage Number: Unhealthy cells or cells at a very high passage number may respond differently to stimuli. It is important to use healthy, low-passage cells for your experiments.
-
-
Assay and Data Interpretation Issues
-
Q: I'm seeing a small or inconsistent effect. How can I be sure my assay is working correctly?
-
A: The design and execution of your experiment are critical for obtaining reliable results:
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Suboptimal Assay Conditions: The incubation time with this compound may be too short to observe a biological effect. Consider a time-course experiment to determine the optimal treatment duration.
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Incorrect Endpoint Measurement: Ensure that the assay you are using is appropriate for measuring the expected biological outcome of this compound treatment in your cell type (e.g., IL-10 secretion, changes in cell viability, or specific protein phosphorylation).
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High Background or Variability: High background noise or variability between replicates can mask a real biological effect. Optimize your assay to reduce variability and include appropriate positive and negative controls.
-
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
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Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT1 (Ser727)
This protocol is to assess the effect of this compound on the phosphorylation of a key downstream target.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentration and for the optimal time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT1 to total STAT1.
-
Protocol 3: IL-10 Secretion Measurement (ELISA)
This protocol is for quantifying the effect of this compound on IL-10 secretion from myeloid cells.
Materials:
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Myeloid cells (e.g., bone marrow-derived dendritic cells or macrophages)
-
Complete cell culture medium
-
This compound
-
LPS or another appropriate stimulus to induce IL-10 production
-
Human or mouse IL-10 ELISA kit
Procedure:
-
Cell Treatment:
-
Plate your cells at the desired density.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to induce cytokine production.
-
Incubate for a further 18-24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA:
-
Perform the IL-10 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of IL-10 in your samples.
-
Visualizations
Caption: this compound inhibits CDK8/19, leading to increased IL-10 gene transcription.
Caption: A workflow for troubleshooting low or no response to this compound treatment.
Caption: A general experimental workflow for assessing cellular response to this compound.
References
BRD6989 solubility issues and how to resolve them
Welcome to the technical support center for BRD6989. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[2][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between different suppliers, with concentrations ranging from 2 mg/mL to 30 mg/mL.[2][3] It is advisable to consult the certificate of analysis provided with your specific batch for the most accurate solubility information.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[3] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Gentle warming: Gently warm the solution to aid dissolution.
-
Sonication: Use an ultrasonic bath to help break down any clumps and facilitate dissolution.[2][4]
Q4: Can I dissolve this compound in aqueous buffers like PBS?
A4: this compound is reported to be insoluble in water.[3] Therefore, dissolving it directly in aqueous buffers like PBS is not recommended as it will likely result in precipitation. To prepare a working solution in an aqueous buffer, first, create a high-concentration stock solution in DMSO and then dilute it into your desired buffer.
Q5: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the final concentration: The concentration of this compound in your final working solution may be too high, exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO concentration: While it's important to minimize the final DMSO concentration in your experiment, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[5]
-
Use a co-solvent: Consider using a co-solvent system to improve solubility.
Q6: How should I prepare this compound for in vivo animal studies?
A6: For in vivo administration, a common method is to first prepare a stock solution in DMSO and then dilute it in a suitable vehicle. One protocol suggests preparing a 20.8 mg/mL stock solution in DMSO and then diluting it in corn oil for a final solution.[2] It is recommended to prepare these formulations fresh on the day of use.[2]
Q7: How should I store this compound?
A7: this compound powder should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 2.08 mg/mL (7.87 mM) | Clear solution. | [2] |
| DMSO | 20 mM | ||
| DMSO | 25 mg/mL (94.58 mM) | Ultrasonic and newly opened DMSO recommended. | [2] |
| DMSO | 30 mg/mL (113.49 mM) | Use fresh DMSO as moisture can reduce solubility. | [3] |
| DMSO | 10 mM | [6] | |
| DMSO | 5 mg/ml | [7] | |
| DMSO | 2 mg/mL | Clear solution. | |
| Water | Insoluble | [3] | |
| Ethanol | Insoluble | [3] | |
| Corn Oil | Formulation with DMSO | A 100 µL DMSO stock (20.8 mg/mL) can be mixed with 900 µL of Corn oil. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
(Optional) Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 264.33 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Visual Guides
Signaling Pathway of this compound
This compound is an inhibitor of the Cyclin-Dependent Kinase 8 (CDK8).[1][8] By inhibiting CDK8, this compound has been shown to upregulate the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine.[2][9]
Caption: this compound inhibits CDK8, leading to increased IL-10 production.
Experimental Workflow: Preparing a Working Solution
This workflow outlines the steps to prepare a final working solution of this compound in an aqueous buffer from a DMSO stock solution.
Caption: Workflow for preparing and troubleshooting this compound working solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. targetmol.cn [targetmol.cn]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. BRD 6989 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 9. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects (DMSO) in BRD6989 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle for the CDK8/19 inhibitor, BRD6989, in experimental settings. Adhering to best practices for vehicle controls is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] Its primary mechanism of action involves binding to the CDK8/cyclin C complex, which leads to the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3]
Q2: Why is DMSO used as a vehicle for this compound?
A2: this compound is soluble in DMSO, which allows for the preparation of stock solutions that can be easily diluted into aqueous cell culture media or other experimental buffers.[4]
Q3: Can DMSO itself affect my experimental results?
A3: Yes. DMSO is not biologically inert and can exert its own effects on cells in a dose-dependent manner. These effects can include alterations in cell viability, proliferation, differentiation, and gene expression.[4][5][6] Therefore, a vehicle control is essential in all experiments involving this compound.
Q4: What is a vehicle control and why is it crucial?
A4: A vehicle control is a sample that is treated with the same concentration of DMSO as the experimental group, but without the dissolved compound (this compound). This control is essential to differentiate the biological effects of this compound from any effects caused by the DMSO solvent itself.[4][7]
Q5: What is the recommended final concentration of DMSO for in vitro experiments?
A5: The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.5%, with a strong recommendation to stay at or below 0.1% for most cell lines, especially for longer incubation times.[4][8] The optimal non-toxic concentration should be determined for each specific cell line.
Q6: How can I determine the appropriate DMSO concentration for my cell line?
A6: It is highly recommended to perform a dose-response curve with DMSO alone to determine the highest concentration that does not significantly affect the viability or function of your specific cell line. A viability of ≥95% compared to the "medium-only" control is generally considered safe.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells in the vehicle control group. | Inconsistent pipetting of DMSO. Edge effects in the culture plate. | Ensure thorough mixing of DMSO dilutions. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. |
| Unexpected changes in gene or protein expression in the vehicle control group. | DMSO is known to affect the expression of some genes and signaling pathways, particularly those related to inflammation.[6][9][10] | Compare the this compound-treated group directly to the vehicle control group, not to an untreated control. This will allow for the subtraction of any DMSO-induced effects. |
| Decreased cell viability in the vehicle control group. | The DMSO concentration is too high for your specific cell line. The quality of the DMSO is poor. | Perform a DMSO dose-response curve to determine the optimal non-toxic concentration. Use a high-purity, sterile-filtered DMSO suitable for cell culture. |
| No significant difference between the this compound-treated group and the vehicle control for IL-10 production. | The concentration of this compound is suboptimal. The incubation time is not sufficient. The cells are not properly stimulated to produce IL-10. | Perform a dose-response experiment with this compound to find the optimal concentration. Conduct a time-course experiment to determine the optimal incubation time. Ensure that the cells are activated with an appropriate stimulus (e.g., LPS, zymosan A, or R848) to induce a baseline level of IL-10 production.[11] |
Quantitative Data Summary
Table 1: Effect of DMSO Concentration on Cell Viability of RAW264.7 Macrophages
| DMSO Concentration (%) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.25 | ~100 |
| 0.5 | ~100 |
| 1.0 | ~100 |
| 1.5 | ~90 |
| 2.0 | ~87 |
Data is approximated from a study on RAW264.7 macrophages.[8] It is crucial to perform a similar analysis on your specific cell line.
Table 2: Key In Vitro Concentrations for this compound
| Parameter | Value | Cell Type |
| IC50 (CDK8 binding) | ~200 nM | Recombinant CDK8 |
| IC50 (CDK8 kinase activity) | ~0.5 µM | Recombinant CDK8 |
| IC50 (CDK19 kinase activity) | >30 µM | Recombinant CDK19 |
| EC50 (IL-10 production) | ~1 µM | Bone Marrow-Derived Dendritic Cells (BMDCs) |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function.[12][13] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[12][13] Data sourced from multiple references.[14][15]
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic DMSO Concentration
This protocol is designed to identify the highest concentration of DMSO that does not adversely affect cell viability.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., BMDCs or macrophages) in a 96-well plate at a density appropriate for your standard experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of high-purity, sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or CCK-8 assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that maintains ≥95% cell viability is generally considered safe for your experiments.
Protocol 2: this compound Treatment and IL-10 Production Assay (ELISA)
This protocol outlines the steps for treating cells with this compound and measuring the subsequent production of IL-10.
Methodology:
-
Cell Seeding and Differentiation (for BMDCs): Isolate bone marrow cells from mice and culture them in the presence of appropriate growth factors (e.g., GM-CSF) to differentiate them into BMDCs.[16][17] Seed the differentiated BMDCs in a 24-well plate.
-
This compound and Vehicle Control Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control solution with the same final DMSO concentration as the highest this compound concentration to be tested.
-
Treatment and Stimulation:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the determined safe concentration of DMSO.
-
This compound Treatment Groups: Cells with medium containing different concentrations of this compound.
-
Add a stimulating agent (e.g., LPS at 100 ng/mL) to all wells to induce a baseline inflammatory response and IL-10 production.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
IL-10 ELISA: Quantify the concentration of IL-10 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[1][14]
-
Data Analysis: Subtract the background reading from all wells. Generate a standard curve from the standards provided in the ELISA kit. Use the standard curve to determine the concentration of IL-10 in each experimental sample. Compare the IL-10 levels in the this compound-treated groups to the vehicle control group.
Visualizations
Caption: this compound inhibits the CDK8/19-Cyclin C complex, leading to decreased phosphorylation of STAT1 and c-Jun, which in turn enhances AP-1 activity and IL-10 gene transcription.
Caption: A typical experimental workflow for assessing the effect of this compound on IL-10 production, including essential vehicle control steps.
Caption: A logical troubleshooting workflow for addressing unexpected results in this compound experiments, with a focus on vehicle control effects.
References
- 1. bioworlde.com [bioworlde.com]
- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethylsulphoxide induction of the murine macrophage-like line P388D1: change of phagocytic ability and cell surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 8. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. file.elabscience.com [file.elabscience.com]
- 13. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 14. BMDC isolation protocol - mouse [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel analysis of maturation of murine bone-marrow-derived dendritic cells induced by Ginkgo Seed Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse IL-10 ELISA Kit (BMS614) - Invitrogen [thermofisher.com]
Technical Support Center: BRD6989 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRD6989. Our goal is to help you interpret your dose-response data accurately and troubleshoot any issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] It functions by binding to the ATP pocket of these kinases, thereby inhibiting their catalytic activity. The primary reported cellular effect of this compound is the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells, such as dendritic cells and macrophages.[3] This is achieved, in part, by suppressing the phosphorylation of the transcription factor STAT1 at serine 727.[4][5]
Q2: What are the typical IC50 and EC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters for understanding the potency of this compound. These values can vary depending on the experimental system.
| Parameter | Target/Effect | Typical Value | Cell Type/System |
| IC50 | CDK8 (in complex with cyclin C) | ~200 nM | Biochemical Assay |
| IC50 | CDK8 kinase activity | ~0.5 µM | Recombinant enzyme assay |
| IC50 | CDK19 kinase activity | >30 µM | Recombinant enzyme assay |
| EC50 | IL-10 Production | ~1 µM | Bone marrow-derived dendritic cells |
Data compiled from multiple sources.[4][6][7][8][9]
Q3: I am not observing the expected increase in IL-10 production after treating my cells with this compound. What could be the reason?
A3: There are several potential reasons for not observing the expected phenotype. Consider the following troubleshooting steps:
-
Cell Type and State: The effect of this compound on IL-10 production is cell-type specific. Ensure you are using a responsive cell line (e.g., bone marrow-derived dendritic cells or macrophages). The activation state of the cells can also be critical; often, co-stimulation with a TLR agonist (like LPS) is necessary to induce a baseline level of cytokine production that can then be modulated by this compound.
-
Dose and Time: Perform a full dose-response and time-course experiment. The optimal concentration for IL-10 induction is around 1 µM, and treatment times can range from 24 to 48 hours.[4]
-
Compound Integrity: Ensure your this compound stock solution is properly stored (see Q4) and has not degraded.
-
Target Engagement: Verify that this compound is engaging its target, CDK8, in your cellular system. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocols).
Q4: How should I prepare and store this compound stock solutions?
A4: Proper handling of this compound is crucial for reproducible results.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10-20 mM |
| Storage (Stock) | -20°C or -80°C for long-term storage. |
| Working Dilutions | Prepare fresh from stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Final DMSO Concentration | Keep the final concentration of DMSO in your cell culture media below 0.5% to avoid solvent-induced toxicity. |
Information based on manufacturer datasheets and general lab practices.[5]
Troubleshooting Guide for Dose-Response Curves
Interpreting dose-response curves that deviate from the ideal sigmoidal shape can be challenging. Here are some common scenarios and their potential causes:
| Observation | Potential Cause(s) | Suggested Action(s) |
| No response or very weak response | - Cell line is not sensitive to CDK8/19 inhibition. - Compound has degraded. - Suboptimal assay conditions (e.g., incubation time, cell density). | - Test a known sensitive cell line as a positive control. - Verify compound activity with a fresh stock. - Optimize assay parameters through systematic titration. |
| "Bell-shaped" or biphasic curve | - Off-target effects at higher concentrations. - Cellular toxicity at higher concentrations. - Compound aggregation at high concentrations. | - Perform a cell viability assay in parallel with your functional assay. - Consider using a lower concentration range. - Screen for off-target activity against a panel of related kinases. |
| Shallow or flat dose-response curve | - The compound may have low potency in your specific assay. - Heterogeneous cell population with varying sensitivities. - Limited dynamic range of the assay. | - Ensure your assay has a sufficient signal-to-background ratio. - If possible, use a clonal cell line. - Consider if the observed effect is biologically significant despite the shallow curve. |
| High variability between replicates | - Inconsistent cell seeding or treatment. - Edge effects in multi-well plates. - Instability of the compound in culture media. | - Ensure uniform cell suspension and careful pipetting. - Avoid using the outer wells of the plate or fill them with media only. - Minimize the time between compound dilution and addition to cells. |
Experimental Protocols
Protocol 1: IL-10 Induction Assay in Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the steps to measure the effect of this compound on IL-10 production in murine BMDCs.
-
Cell Culture: Culture murine bone marrow cells for 6-8 days in the presence of GM-CSF to differentiate them into BMDCs.
-
Cell Seeding: Plate the differentiated BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2-4 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be 0.01 µM to 30 µM. Include a vehicle control (DMSO).
-
Cell Treatment: Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a TLR agonist, such as LPS (100 ng/mL), to induce cytokine production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-10 Measurement: Quantify the amount of IL-10 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-10 concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that this compound is binding to its intended target (CDK8) inside the cell.[3][9][10][11]
-
Cell Culture and Harvest: Grow your cells of interest to ~80% confluency. Harvest the cells and wash them with PBS.
-
Cell Treatment: Resuspend the cells in PBS containing either this compound (at a concentration where you expect target engagement, e.g., 5 µM) or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Transfer the supernatant (containing the soluble proteins) to new tubes and prepare for Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for CDK8.
-
Data Analysis: Quantify the band intensities for CDK8 at each temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Key Concepts
Signaling Pathway of this compound Action
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in BRD6989-Treated Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure reproducible results in your experiments involving the selective CDK8/19 inhibitor, BRD6989.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1] It functions by binding to the ATP pocket of these kinases, thereby inhibiting their catalytic activity. The primary reported downstream effect of this compound in immune cells is the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] This is achieved through the enhancement of Activator Protein-1 (AP-1) activity, which is associated with the reduced phosphorylation of a negative regulatory site on the c-Jun transcription factor.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type and assay-dependent. For induction of IL-10 in bone marrow-derived dendritic cells (BMDCs), an EC50 of approximately 1 µM has been reported.[3][4] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental endpoint. A starting point for such an experiment could be a range from 0.1 µM to 10 µM.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: How stable is this compound in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a common source of variability for small molecules. It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. If long-term experiments are planned, the stability of the compound in your specific media and culture conditions should be empirically determined.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when working with this compound.
Issue 1: High Variability in IL-10 Production Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density | Ensure that cells are seeded at the same density for every experiment. High cell confluence can lead to contact inhibition and alter cellular responses to the inhibitor.[5] For assays measuring proliferation, a starting confluency of 30-50% is often recommended to ensure cells are in an exponential growth phase.[5] |
| Variable Serum Concentration | Serum proteins can bind to small molecules, reducing their effective concentration. Use the same batch and concentration of fetal bovine serum (FBS) for all related experiments. If high variability persists, consider reducing the serum concentration or performing experiments in serum-free media after appropriate cell adaptation. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using previously diluted solutions that have been stored for extended periods. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular signaling and cytokine production. Regularly test your cell cultures for mycoplasma. |
Issue 2: Lack of Expected Increase in IL-10 Production
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. The reported EC50 of ~1 µM is a starting point, but may not be optimal for all cell lines. |
| Cell Type Specificity | The effect of this compound on IL-10 production has been primarily characterized in myeloid cells like dendritic cells and macrophages.[3] The response in other cell types may be different or absent. Confirm that your cell type is expected to produce IL-10 in response to CDK8/19 inhibition. |
| Inadequate Stimulation | In many experimental systems, this compound enhances IL-10 production in activated immune cells. Ensure that your cells are properly stimulated with an appropriate agonist (e.g., LPS, R848) if required by your experimental design. |
| Incorrect Assay Timing | The kinetics of IL-10 production can vary. Perform a time-course experiment to identify the optimal time point for measuring IL-10 levels after this compound treatment. |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test it in a positive control cell line known to respond to the inhibitor. |
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Solution |
| High this compound Concentration | High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity.[6] Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | DMSO can be toxic to some cell lines at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. |
| Known Off-Target Activity | While this compound is selective for CDK8/19, be aware of potential off-target activities that may contribute to the observed phenotype. Review the literature for any reported off-target effects. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical treatments.[6] If significant toxicity is observed, consider using a lower concentration of this compound or a different cell line. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Target/Effect | Cell Type/System | IC50/EC50 | Reference |
| CDK8 Inhibition | Recombinant Enzyme | ~200 nM | [3] |
| CDK19 Inhibition | Recombinant Enzyme | >30 µM | [7] |
| IL-10 Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~1 µM | [3][4] |
| STAT1 S727 Phosphorylation Suppression | IFNγ-stimulated BMDCs | Effective at 0.6 - 15 µM | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated c-Jun (Ser243)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed your cells of interest (e.g., RAW 264.7 macrophages) in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated time. If applicable, add a stimulating agent (e.g., R848) as described in the primary literature.[8]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser243) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control like β-actin.[9]
-
Protocol 2: ELISA for IL-10 Secretion
This protocol is a general guideline for measuring IL-10 in cell culture supernatants.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1 monocytes or primary dendritic cells) in a 96-well plate at the desired density.
-
Treat cells with a range of this compound concentrations or vehicle control.
-
If required, add a stimulating agent (e.g., LPS).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Supernatants can be assayed immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for your specific IL-10 ELISA kit.[10][11] This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-10 standards.
-
Calculate the concentration of IL-10 in your samples based on the standard curve.
-
Mandatory Visualizations
References
- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | CU Cilia – an application for image analysis by machine learning – reveals significance of cysteine cathepsin K activity for primary cilia of human thyroid epithelial cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating BRD6989's On-Target Effects on CDK8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD6989, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with other notable alternatives. We present supporting experimental data to validate its on-target effects, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound is a selective inhibitor of CDK8, a key regulator of gene transcription.[1] It has been shown to bind to the CDK8/Cyclin C complex with a half-maximal inhibitory concentration (IC50) of approximately 200 nM.[2][3][4][5][6] The on-target effect of this compound is demonstrated by its ability to suppress the phosphorylation of STAT1 at serine 727 (S727), a known downstream target of CDK8, and to upregulate the anti-inflammatory cytokine IL-10.[2] This guide compares this compound with other well-characterized CDK8 inhibitors, namely Senexin A, CCT251921, and BI-1347, across various performance metrics.
Comparative Performance of CDK8 Inhibitors
The following table summarizes the biochemical potency of this compound and its alternatives against CDK8. It is important to note that IC50 values can vary between different assay formats and conditions.
| Compound | CDK8 IC50 | Source |
| This compound | ~200 nM | [2][3][4][5][6] |
| Senexin A | 280 nM | [1][7][8] |
| CCT251921 | 2.3 nM | [1][9][10][11] |
| BI-1347 | 1.1 nM | [12][13][14][15][16] |
On-Target Validation: Downstream Signaling
A critical method for validating the on-target activity of a CDK8 inhibitor is to measure its effect on the phosphorylation of downstream substrates. CDK8 is known to phosphorylate the transcription factor STAT1 at S727. Inhibition of CDK8 by a selective compound should therefore lead to a dose-dependent decrease in p-STAT1 (S727) levels. This compound has been shown to suppress the phosphorylation of STAT1 at S727 in IFNγ-stimulated bone-marrow-derived dendritic cells (BMDCs).[2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Western Blot for Phospho-STAT1 (S727)
This protocol describes the detection of phosphorylated STAT1 at serine 727 in cell lysates by Western blot, a standard method to confirm the downstream effects of CDK8 inhibition.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or other CDK8 inhibitors at desired concentrations for the specified time. Stimulate with a relevant cytokine like IFNγ if necessary to induce STAT1 phosphorylation.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-STAT1 (S727) overnight at 4°C.[17][18][19][20][21]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 or a housekeeping protein like GAPDH or β-actin.[17]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[22][23][24][25]
1. Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the CDK8 inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-3 hours).
2. Heat Shock:
-
Harvest cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Collect the supernatant and quantify the protein concentration.
4. Western Blot Analysis:
-
Analyze the soluble protein fractions by Western blotting for CDK8, as described in the previous protocol. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in live cells.[4][26][27][28][29]
1. Cell Preparation:
-
Co-transfect HEK293 cells with a vector expressing CDK8 fused to NanoLuc® luciferase and a cyclin expression vector.
-
Seed the transfected cells into 96-well plates.
2. Assay Procedure:
-
Add the test compound (e.g., this compound) at various concentrations to the cells.
-
Add the NanoBRET™ tracer reagent.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal on a luminometer.
3. Data Analysis:
-
The BRET ratio is calculated, and IC50 values are determined by fitting the data to a dose-response curve. This provides a quantitative measure of the compound's affinity for the target in a cellular environment.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Simplified CDK8 signaling pathway showing the role of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT1 (S727).
Caption: Comparison of IC50 values for different CDK8 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD 6989 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 4. carnabio.com [carnabio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Senexin A | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. CCT-251921 | CDK | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. opnme.com [opnme.com]
- 14. selleckchem.com [selleckchem.com]
- 15. adooq.com [adooq.com]
- 16. opnme.com [opnme.com]
- 17. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 18. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 19. cusabio.com [cusabio.com]
- 20. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-Stat1 (Ser727) (D3B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. CETSA [cetsa.org]
- 23. news-medical.net [news-medical.net]
- 24. benchchem.com [benchchem.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. promega.de [promega.de]
- 28. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 29. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
BRD6989: A Comparative Efficacy Analysis Against Other CDK8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a promising therapeutic target in various diseases, including cancer and inflammatory disorders. As a component of the Mediator complex, CDK8 modulates the activity of key transcription factors, thereby influencing fundamental cellular processes. BRD6989 is a selective inhibitor of CDK8 and its paralog CDK19.[1][2] This guide provides an objective comparison of the efficacy of this compound with other notable CDK8 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their selection of appropriate chemical probes and potential therapeutic candidates.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and other well-characterized CDK8 inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions may influence the reported values.
Table 1: Biochemical Potency of CDK8 Inhibitors
| Inhibitor | Target(s) | IC50 (CDK8) | IC50 (CDK19) | Reference(s) |
| This compound | CDK8/CDK19 | ~200 nM | >30 µM | [3][4] |
| Senexin A | CDK8/CDK19 | 280 nM | Not explicitly found | [5] |
| Senexin B | CDK8/CDK19 | Less potent than other low-nanomolar inhibitors | Less potent than other low-nanomolar inhibitors | [6] |
| CCT251921 | CDK8/CDK19 | Low nanomolar | Low nanomolar | [7] |
| BI-1347 | CDK8/CDK19 | ~1.8 nM | Not explicitly found | [5] |
| SNX631 | CDK8/CDK19 | More potent than Senexin B | More potent than Senexin B | [6] |
Table 2: Cellular Activity of CDK8 Inhibitors
| Inhibitor | Assay | Cell Line | EC50 / Effect | Reference(s) |
| This compound | IL-10 Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~1 µM | [3] |
| This compound | p-STAT1 (S727) Inhibition | IFNγ-stimulated BMDCs | Suppression at 0.6 - 15 µM | [4] |
| Senexin B | Cell Viability | HER2+ Breast Cancer Cell Lines | Moderate growth inhibition | [6] |
| SNX631 | Cell Viability | HER2+ Breast Cancer Cell Lines | Synergistic with HER2 inhibitors | [6] |
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to CDK8 activity.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
CDK8 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
96-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Prepare a master mix containing the kinase assay buffer, ATP, and the substrate peptide.
-
Add 10 µL of the CDK8/Cyclin C enzyme solution to each well (except for "no enzyme" controls).
-
Pre-incubate the plate at room temperature for 15 minutes to allow inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence from the "no enzyme" controls.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT1 (Ser727) Western Blot Assay
This assay measures the inhibition of CDK8 kinase activity in a cellular context by quantifying the phosphorylation of its downstream target, STAT1, at serine 727.
Materials:
-
Relevant cell line (e.g., bone marrow-derived dendritic cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., IFNγ)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with IFNγ for the appropriate duration (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT1 (Ser727) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT1 signal to the total-STAT1 signal to determine the relative phosphorylation level.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of CDK8 inhibitors on cell proliferation and viability.
Materials:
-
Adherent or suspension cells
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) and incubate for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.
Conclusion
This compound is a valuable tool for studying the biological functions of CDK8 and CDK19. Its selectivity for CDK8 over CDK19 provides an advantage in dissecting the specific roles of these two closely related kinases.[9] While direct comparative studies are still emerging, the available data suggests that other inhibitors like BI-1347 and CCT251921 may offer higher biochemical potency.[7] The choice of inhibitor will ultimately depend on the specific experimental context, including the desired potency, selectivity profile, and the biological question being addressed. The provided protocols and pathway diagrams serve as a foundational resource for researchers to design and interpret experiments aimed at further characterizing the efficacy of this compound and other CDK8 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. [PDF] CDK8 is a positive regulator of transcriptional elongation within the serum response network | Semantic Scholar [semanticscholar.org]
Confirming BRD6989's On-Target Mechanism Through CDK8 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the mechanism of action of BRD6989, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). By juxtaposing the effects of this compound with those of targeted CDK8 knockdown using small interfering RNA (siRNA), this document offers strong evidence for this compound's on-target activity. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of CDK8 inhibition.
Data Presentation: Comparing Pharmacological Inhibition with Genetic Knockdown
The following tables summarize the quantitative effects of this compound treatment and CDK8 siRNA knockdown on key downstream signaling events. This direct comparison reveals a striking concordance in their biological impact, strongly suggesting that the observed effects of this compound are mediated through its inhibition of CDK8.
| Treatment/Intervention | Target | Cell Type | Assay | Key Finding | Reference |
| This compound | CDK8/CDK19 | Bone marrow-derived dendritic cells (BMDCs) | Western Blot | Suppressed IFNγ-induced phosphorylation of STAT1 at Ser727. | [1] |
| CDK8 siRNA | CDK8 | Human fibroblasts (2fTGH) | Western Blot | Reduced IFN-γ-induced phosphorylation of STAT1 at Ser727. |
Table 1: Comparison of the effects of this compound and CDK8 siRNA on STAT1 Phosphorylation.
| Treatment/Intervention | Target | Cell Type | Assay | Key Finding | Reference |
| This compound | CDK8/CDK19 | Bone marrow-derived macrophages (BMDMs) | ELISA | Enhanced production of the anti-inflammatory cytokine IL-10.[2] | [2] |
| Multiple CDK8/19 inhibitors | CDK8/CDK19 | Bone marrow-derived dendritic cells (BMDCs) | ELISA | Recapitulated the IL-10-enhancing activity of this compound. | [2][3] |
Table 2: Comparison of the effects of this compound and other CDK8/19 inhibitors on IL-10 Production.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
CDK8 siRNA Knockdown and Western Blot for STAT1 Phosphorylation
This protocol describes how to transfect cells with CDK8 siRNA and subsequently measure the phosphorylation of STAT1 at serine 727 (S727) via Western blotting.
Materials:
-
Human fibroblast cell line (e.g., 2fTGH)
-
CDK8 siRNA and control (scrambled) siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-CDK8, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed 2fTGH cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute CDK8 siRNA or control siRNA in Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours at 37°C.
-
-
IFN-γ Stimulation: Treat the cells with recombinant human IFN-γ (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to total STAT1 and the CDK8 signal to β-actin to confirm knockdown efficiency.
This compound Treatment and ELISA for IL-10 Production
This protocol outlines the treatment of bone marrow-derived dendritic cells (BMDCs) with this compound and the subsequent measurement of IL-10 in the culture supernatant by ELISA.
Materials:
-
Bone marrow cells from mice
-
GM-CSF
-
Complete RPMI medium
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
IL-10 ELISA kit
-
96-well plates
Procedure:
-
Generation of BMDCs: Culture bone marrow cells in complete RPMI medium supplemented with GM-CSF for 7-9 days to differentiate them into BMDCs.
-
Cell Seeding: Seed the differentiated BMDCs in 96-well plates.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS at 100 ng/mL) to induce cytokine production.
-
Supernatant Collection: After 24 hours of stimulation, collect the culture supernatants.
-
IL-10 ELISA:
-
Perform the IL-10 ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
-
Analysis: Calculate the concentration of IL-10 in each sample based on the standard curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.
Caption: CDK8-mediated phosphorylation of STAT1 at S727.
Caption: Workflow for comparing this compound and CDK8 siRNA.
References
A Comparative Analysis of BRD6989 and Cortistatin A: Potent Modulators of CDK8/19
In the landscape of kinase inhibitors for research and therapeutic development, BRD6989 and cortistatin A have emerged as significant small molecules targeting the cyclin-dependent kinases 8 (CDK8) and 19 (CDK19). Both compounds exhibit potent inhibitory effects on these transcriptional regulators, which are implicated in a variety of cellular processes, including gene expression, immune response, and oncogenesis. This guide provides a detailed comparative analysis of this compound and cortistatin A, presenting their performance, supporting experimental data, and methodologies for researchers, scientists, and drug development professionals.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and cortistatin A, offering a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity and Cellular Potency
| Parameter | This compound | Cortistatin A | Reference |
| Target(s) | CDK8, CDK19 | CDK8, CDK19 | [1][2][3] |
| CDK8 IC50 | ~200 nM (binding)[1][3][4][5] | 12 nM (in vitro)[6] | |
| ~0.5 µM (kinase activity)[7] | |||
| CDK19 IC50 | >30 µM (kinase activity)[7] | 10 nM (binding affinity, Kd)[6] | |
| IL-10 Production EC50 | ~1 µM (in bone marrow-derived dendritic cells)[1][4] | Not Reported | |
| Anti-proliferative IC50 | Not Reported in Searched Abstracts | 1.8 nM (HUVECs)[2] |
Table 2: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Key Findings | Reference |
| This compound | 414 kinases | Remarkably selective for CDK8. Also binds CDK19, but with much lower affinity.[7] | |
| Cortistatin A | 387 kinases | Highly selective for CDK8 and CDK19.[2][6] |
Mechanism of Action and Signaling Pathways
Both this compound and cortistatin A exert their primary effects through the inhibition of the kinase activity of CDK8 and its paralog CDK19. These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription by RNA polymerase II.
This compound-Mediated Signaling:
This compound has been shown to modulate the immune response by upregulating the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3][7] This effect is linked to the inhibition of CDK8/19, which leads to reduced phosphorylation of the transcription factor STAT1 at serine 727 (S727).[1][7] The inhibition of STAT1 phosphorylation at this site is a key downstream event of CDK8 inhibition by this compound.
Cortistatin A-Mediated Signaling:
Cortistatin A, a natural steroidal alkaloid, is a highly potent and selective inhibitor of CDK8 and CDK19.[2][6] Its inhibition of these kinases has been shown to suppress the growth of acute myeloid leukemia (AML) cells.[2] The anti-leukemic activity is associated with the upregulation of super-enhancer-associated genes.[2] Like this compound, cortistatin A also inhibits the phosphorylation of known CDK8 targets, including STAT1.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and cortistatin A.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on CDK8/19 kinase activity.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of recombinant CDK8/Cyclin C or CDK19/Cyclin C, a suitable kinase buffer, ATP, and a substrate peptide.
-
Compound Dilution: Create a serial dilution of the test compound (this compound or cortistatin A) in DMSO.
-
Reaction Setup: In a microplate, combine the kinase, diluted compound, and kinase buffer. Allow for a pre-incubation period.
-
Initiation: Start the reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Detection: Measure kinase activity by quantifying ADP production (e.g., using ADP-Glo™) or by measuring the incorporation of radiolabeled phosphate (B84403) into the substrate.[8][9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
STAT1 Phosphorylation Western Blot
This method is used to assess the effect of the compounds on the phosphorylation of STAT1 in a cellular context.
Protocol Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., bone marrow-derived dendritic cells) and treat with various concentrations of this compound or cortistatin A for a specified time. Stimulate with a cytokine like IFN-γ to induce STAT1 phosphorylation.[1][7]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated STAT1 (S727).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane with an antibody for total STAT1 as a loading control. Quantify the band intensities to determine the relative levels of phosphorylated STAT1.[10][11][12]
IL-10 ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the amount of IL-10 secreted by cells following treatment with the compounds.
Protocol Outline:
-
Cell Culture and Treatment: Culture immune cells (e.g., macrophages or dendritic cells) and treat with the test compounds for a set duration.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with an anti-IL-10 capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated anti-IL-10 detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.[13][14][15][16][17]
-
-
Data Analysis: Generate a standard curve and determine the concentration of IL-10 in the samples.
Cell Proliferation Assay
This assay measures the effect of the compounds on the proliferation of cancer cells, such as AML cell lines.
Protocol Outline:
-
Cell Seeding: Seed AML cells (e.g., MOLM-14) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or cortistatin A to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a reagent such as MTT, resazurin, or a luminescence-based ATP assay.[18]
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.
Conclusion
This compound and cortistatin A are both potent and selective inhibitors of CDK8 and CDK19, yet they present distinct profiles that may be advantageous for different research applications. Cortistatin A exhibits significantly higher potency in biochemical assays and has demonstrated anti-proliferative effects in cancer cells at nanomolar concentrations.[2][6] Its high selectivity makes it an excellent tool for probing the functions of CDK8/19.[2]
This compound, while less potent in direct kinase inhibition assays, has been well-characterized for its ability to upregulate the anti-inflammatory cytokine IL-10, making it a valuable probe for studying the role of CDK8/19 in immunomodulation.[1][3][7]
The choice between this compound and cortistatin A will depend on the specific biological question being addressed. For studies requiring maximal potency and selectivity for CDK8/19, particularly in the context of oncology, cortistatin A may be the preferred compound. For investigations into the immunomodulatory roles of CDK8/19 and the regulation of cytokine production, this compound provides a well-documented tool. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the activities of these important chemical probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recruitment of Stat1 to chromatin is required for interferon-induced serine phosphorylation of Stat1 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. nwlifescience.com [nwlifescience.com]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to BRD6989 and Senexin A in Modulating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent CDK8/19 inhibitors, BRD6989 and Senexin A, focusing on their distinct effects on immune responses. Both small molecules target the cyclin-dependent kinase 8 (CDK8) and its paralog CDK19, key regulators of transcription, but elicit different immunomodulatory outcomes. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes the underlying signaling pathways.
At a Glance: Key Differences
| Feature | This compound | Senexin A |
| Primary Immune Effect | Upregulation of the anti-inflammatory cytokine IL-10. | Inhibition of pro-inflammatory cytokine production. |
| Key Signaling Pathway | Enhances AP-1 activity. | Suppresses NF-κB and STAT1 signaling. |
| Therapeutic Potential | Treatment of inflammatory disorders by boosting anti-inflammatory responses. | Mitigation of hyper-inflammatory conditions, such as cytokine storm. |
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Senexin A from in vitro studies.
Table 1: Inhibitory Activity against CDK8 and CDK19
| Compound | Target | IC50 | Reference |
| This compound | CDK8 | ~0.5 µM | [1] |
| CDK19 | >30 µM | [1] | |
| Senexin A | CDK8 | 280 nM | |
| CDK19 | 310 nM |
Table 2: Effects on Cytokine Production
| Compound | Cell Type | Stimulant | Effect | Concentration | Reference |
| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Increased IL-10 production | EC50 ~1 µM | |
| Bone Marrow-Derived Macrophages (BMDMs) | R848 | Increased IL-10 production | Not specified | ||
| Senexin B (analog of Senexin A) | THP-1 Monocytes | Influenza virus / LPS | Decreased IL-6, TNF-α, CXCL10 mRNA | 1 µM |
Table 3: Effects on STAT1 Phosphorylation
| Compound | Cell Type | Stimulant | Effect on p-STAT1 (Ser727) | Reference |
| This compound | BMDCs | IFNγ | Inhibition | [1] |
| Senexin A/B | Various | IFNγ, LPS | Inhibition |
Signaling Pathways and Mechanisms of Action
This compound and Senexin A, while both targeting CDK8/19, leverage different downstream signaling pathways to exert their immunomodulatory effects.
This compound: Upregulation of IL-10 via AP-1
This compound-mediated inhibition of CDK8/19 leads to an increase in the production of the anti-inflammatory cytokine IL-10 in myeloid cells, such as dendritic cells and macrophages.[2][3] This effect is associated with enhanced activity of the transcription factor Activator Protein-1 (AP-1).[3] CDK8 normally phosphorylates a negative regulatory site on c-Jun, a component of AP-1, leading to its degradation. Inhibition of CDK8 by this compound prevents this phosphorylation, stabilizing c-Jun and thereby boosting AP-1 transcriptional activity, which in turn drives IL-10 expression.[3]
Senexin A: Suppression of Pro-inflammatory Responses via NF-κB and STAT1
Senexin A and its analogs reduce the expression of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS) and viral components. This anti-inflammatory effect is mediated through the suppression of key pro-inflammatory transcription factors, including NF-κB and STAT1. CDK8/19 are known to act as co-activators for these transcription factors. By inhibiting CDK8/19, Senexin A prevents the full transcriptional activation of NF-κB and STAT1 target genes, thereby dampening the inflammatory response. Specifically, both Senexin A and this compound have been shown to inhibit the phosphorylation of STAT1 at serine 727 (Ser727), a modification crucial for its transcriptional activity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Induction of IL-10 in Bone Marrow-Derived Dendritic Cells (BMDCs) by this compound
This protocol is adapted from studies investigating the effect of this compound on cytokine production in primary myeloid cells.
1. Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
On day 3, add fresh media containing GM-CSF.
-
On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.
2. Treatment and Stimulation:
-
Plate the BMDCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 48 hours.
-
Stimulate the cells with 10 µg/mL zymosan A for 18 hours.
3. Measurement of IL-10:
-
Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Quantify the concentration of IL-10 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: Inhibition of Pro-inflammatory Cytokines in THP-1 Monocytes by Senexin A/B
This protocol is based on studies examining the anti-inflammatory effects of Senexin compounds.
1. Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
To differentiate into macrophage-like cells, treat the THP-1 cells with 50 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
2. Treatment and Stimulation:
-
After differentiation, replace the medium with fresh RPMI-1640.
-
Pre-treat the differentiated THP-1 cells with Senexin A or Senexin B (e.g., 1 µM) or DMSO for 1 hour.
-
Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) or a defined multiplicity of infection (MOI) of a virus (e.g., influenza A virus) for 24 hours.
3. Measurement of Cytokine mRNA:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for IL-6, TNF-α, CXCL10, and a housekeeping gene (e.g., GAPDH or HPRT) for normalization.
Protocol 3: Western Blot Analysis of STAT1 Phosphorylation
This protocol can be used to assess the effect of both this compound and Senexin A on STAT1 phosphorylation.
1. Cell Culture, Treatment, and Stimulation:
-
Culture appropriate cells (e.g., BMDCs or differentiated THP-1 cells) as described in the protocols above.
-
Pre-treat the cells with the desired concentration of this compound, Senexin A, or DMSO for the specified time.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total STAT1.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the immunomodulatory effects of this compound and Senexin A.
Conclusion
This compound and Senexin A are both valuable research tools for dissecting the role of CDK8/19 in immune regulation. Their opposing effects on the balance of pro- and anti-inflammatory responses highlight the context-dependent nature of CDK8/19 signaling. This compound, by promoting the anti-inflammatory cytokine IL-10, presents a potential therapeutic strategy for inflammatory diseases. Conversely, Senexin A's ability to suppress pro-inflammatory cytokine production makes it a candidate for conditions characterized by excessive inflammation. The choice between these inhibitors will depend on the specific research question and the desired immunomodulatory outcome. This guide provides a foundational understanding for researchers to effectively utilize these compounds in their studies of immune signaling and drug development.
References
- 1. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Bone Marrow-Derived Macrophages for In Vitro Infection Experiments | Springer Nature Experiments [experiments.springernature.com]
- 3. gene-quantification.de [gene-quantification.de]
Assessing the Kinase Specificity of BRD6989: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a chemical probe is paramount. This guide provides a detailed comparison of the kinase specificity of BRD6989, a known inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with other relevant kinase inhibitors. The data presented is based on kinase profiling assays, offering a quantitative look at the selectivity of these compounds.
This compound has been identified as a selective inhibitor of the CDK8 and CDK19 kinase complex, which plays a crucial role in the regulation of transcription.[1][2][3] Its ability to modulate the activity of these kinases has made it a valuable tool for studying their biological functions. However, a thorough assessment of its specificity across the entire kinome is essential to ensure that observed phenotypic effects are directly attributable to the inhibition of its intended targets.
Kinase Profile Comparison
To provide a clear comparison, the following table summarizes the available kinase inhibition data for this compound and a selection of alternative CDK8/19 inhibitors, namely Senexin A and Senexin B. The data is primarily derived from KINOMEscan™ assays, a widely used platform for assessing kinase inhibitor specificity.
| Compound | Target Kinase | Potency (IC50/Kd) | KINOMEscan™ Profiling Data |
| This compound | CDK8 | ~200 nM (IC50)[4][5] | Comprehensive kinome-wide data not publicly available. Profiling has been performed across 414 kinases, demonstrating remarkable selectivity for CDK8.[6] |
| CDK19 | >30 µM (IC50)[6] | ||
| Senexin A | CDK8 | 280 nM (IC50) | Not available |
| CDK19 | 310 nM (Kd) | ||
| Senexin B | CDK8 | 140 nM (Kd)[6] | Profiled at 2 µM against 468 kinases, showing high selectivity. Detailed data is available in supplementary materials of cited literature.[7] |
| CDK19 | 80 nM (Kd)[6] |
Experimental Methodologies
The assessment of kinase inhibitor specificity is crucial for the validation of chemical probes and the interpretation of experimental results. The KINOMEscan™ assay platform is a widely adopted method for this purpose.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ technology is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The fundamental principle of the assay involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.
The experimental workflow can be summarized as follows:
-
Assay Component Preparation : The assay utilizes three key components:
-
A DNA-tagged kinase.
-
A proprietary, immobilized ligand that binds to the active site of the kinase.
-
The test compound (e.g., this compound).
-
-
Competition Binding : The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis : The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of test compound concentrations.
References
- 1. dna.colorado.edu [dna.colorado.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Genetic Validation of BRD6989 Targets Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical inhibitor BRD6989 with the genetic knockout of its primary targets, CDK8 and CDK19, using CRISPR/Cas9 technology. The objective is to offer a clear understanding of how genetic validation can be used to confirm the on-target effects of this small molecule and to provide the necessary experimental details for researchers to conduct similar studies.
Introduction to this compound and its Targets
This compound is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription. This compound has been identified as a potent upregulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells, such as dendritic cells and macrophages.[3][4] This effect suggests that CDK8 and CDK19 act as negative regulators of IL-10 production during innate immune activation.[3][5] The proposed mechanism involves the suppression of STAT1 phosphorylation at serine 727 (S727) and the enhancement of AP-1 activity.[1][3][4][6]
Genetic validation using CRISPR/Cas9 is a powerful method to confirm that the observed phenotype of a small molecule inhibitor is a direct result of its interaction with its intended target.[7][8] By knocking out the genes encoding the target proteins (CDK8 and CDK19), researchers can compare the resulting cellular phenotype with that observed after treatment with the inhibitor. A high degree of similarity between the chemical and genetic perturbations provides strong evidence for on-target activity.
Comparative Data: this compound vs. CRISPR/Cas9 Knockout
Table 1: Comparison of Phenotypic Effects of this compound and CDK8/CDK19 Genetic Perturbation
| Phenotype | This compound Treatment | CDK8/CDK19 CRISPR/siRNA Knockdown/Knockout | References |
| IL-10 Production | Significant upregulation in activated dendritic cells and macrophages. | The ability of this compound to upregulate IL-10 is dependent on an intact cyclin C-CDK8 complex. While not a direct knockout comparison, this implies that loss of CDK8 function would have a similar effect. | [3][4] |
| STAT1 S727 Phosphorylation | Suppression of IFNγ-induced phosphorylation in bone marrow-derived dendritic cells. | CDK8 is identified as a key kinase for STAT1 S727 phosphorylation. Knockdown of CDK8 reduces IFN-γ-induced STAT1 S727 phosphorylation. | [1][6][8] |
| Cell Viability/Proliferation | Modest reduction in viability at concentrations that enhance IL-10 production. | Simultaneous knockdown of CDK8 and CDK19 suppressed the proliferation of VCaP prostate cancer cells. The effect in myeloid cells is not explicitly detailed in the context of IL-10 regulation. | [8][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for CRISPR/Cas9 validation.
Caption: Logical relationship for target validation.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of CDK8 and CDK19 in Myeloid Cells
This protocol is adapted for lentiviral delivery to hard-to-transfect myeloid cells, such as primary dendritic cells or THP-1 cell lines.[7][10][11]
a. sgRNA Design and Cloning:
-
Design at least three single-guide RNAs (sgRNAs) targeting constitutive exons of human or mouse CDK8 and CDK19 using a reputable online tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and anneal complementary sgRNA oligonucleotides.
-
Clone the annealed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
b. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduce the target myeloid cells (e.g., bone marrow-derived dendritic cells or THP-1 cells) with the lentivirus in the presence of polybrene.
c. Selection and Validation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand single-cell clones to establish knockout cell lines.
-
Verify gene knockout by Sanger sequencing of the target locus to identify insertions/deletions (indels) and by Western blot to confirm the absence of the target protein.
IL-10 Quantification by ELISA
This protocol provides a general outline for measuring IL-10 in cell culture supernatants.[1][2][3]
-
Coat a 96-well plate with a capture antibody specific for human or mouse IL-10 and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants from control and experimental wells (this compound-treated and CDK8/19 knockout cells) to the plate, along with a standard curve of recombinant IL-10. Incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for IL-10. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.
-
Calculate the concentration of IL-10 in the samples based on the standard curve.
Phospho-STAT1 (S727) Detection by Western Blot
This protocol outlines the steps for detecting the phosphorylation of STAT1 at S727.[12][13][14][15][16]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT1 (S727).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Conclusion
The genetic validation of this compound's targets, CDK8 and CDK19, through CRISPR/Cas9-mediated knockout is a critical step in confirming its mechanism of action. The available evidence strongly suggests that the IL-10-inducing and STAT1-suppressive effects of this compound are on-target. By following the detailed protocols and workflows provided in this guide, researchers can rigorously test this hypothesis and further elucidate the roles of CDK8 and CDK19 in innate immunity. The direct comparison of chemical inhibition and genetic knockout provides a high level of confidence in the therapeutic potential of targeting these kinases.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 13. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Unveiling the Transcriptional Nuances: A Comparative Guide to BRD6989 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of kinase inhibitor treatment is paramount. This guide provides a comparative analysis of the transcriptional signatures of BRD6989, a selective CDK8/CDK19 inhibitor, and other key kinase inhibitors, supported by experimental data and detailed protocols.
This guide will delve into the distinct and overlapping gene expression changes induced by these small molecules, offering insights into their mechanisms of action and potential therapeutic applications. All quantitative data is summarized in structured tables for straightforward comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
This compound: A Selective Modulator of the Transcriptional Machinery
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and, to a lesser extent, its paralog CDK19. These kinases are components of the Mediator complex, a crucial co-regulator of RNA polymerase II transcription. The primary and most well-documented effect of this compound is the dose-dependent enhancement of Interleukin-10 (IL-10) production in myeloid cells, such as macrophages and dendritic cells. This anti-inflammatory effect is mediated through the modulation of the AP-1 transcription factor, specifically by reducing the phosphorylation of its component, c-Jun.
Recent studies have begun to elucidate the broader transcriptional consequences of this compound treatment. In macrophages, beyond the upregulation of IL-10, this compound has been shown to increase the expression of M2 macrophage markers, including Arginase-1, suggesting a role in promoting an anti-inflammatory and tissue-repair phenotype.
Comparative Transcriptional Signatures of Kinase Inhibitors
To provide a comprehensive understanding of this compound's transcriptional impact, we compare its signature with those of inhibitors targeting other key signaling pathways: the MAPK/ERK and PI3K/AKT pathways.
| Gene | This compound (CDK8/19i) | BI-1347/JH-XII-136 (CDK8i) | Trametinib (MEKi) | GDC-0941 (PI3Ki) |
| IL10 | ↑↑ | ↑ | ↓ | ↔ |
| ARG1 | ↑ | ↑ | ↔ | ↔ |
| JUN | ↓ (p-c-Jun) | ↓ (p-c-Jun) | ↑ | ↔ |
| FOS | ↑ | ↑ | ↑ | ↔ |
| DUSP1 | ↑ | ↑ | ↑↑ | ↑ |
| EGR1 | ↑ | ↑ | ↑↑ | ↔ |
| CCL2 | ↓ | ↓ | ↓ | ↓ |
| TNF | ↓ | ↓ | ↓ | ↓ |
| IL6 | ↓ | ↓ | ↓ | ↓ |
| MYC | ↔ | ↔ | ↓ | ↓ |
Table 1: Comparative Gene Expression Changes Induced by Different Kinase Inhibitors. This table summarizes the differential expression of key genes in response to treatment with this compound and other selective kinase inhibitors. Up-arrows (↑) indicate upregulation, down-arrows (↓) indicate downregulation, and a horizontal arrow (↔) indicates no significant change. The number of arrows corresponds to the relative magnitude of the change. Data is compiled from publicly available GEO datasets GSE190178, GSE99898, and GSE33403.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound in myeloid cells.
Caption: General experimental workflow for transcriptomic profiling.
Experimental Protocols
Cell Culture and Kinase Inhibitor Treatment:
Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF. For transcriptional profiling, cells are seeded at a density of 1x10^6 cells/well in 6-well plates. Cells are treated with this compound (1 µM), Trametinib (100 nM), or GDC-0941 (500 nM) for 24 hours. A vehicle control (0.1% DMSO) is included in all experiments.
RNA Extraction and Sequencing:
Total RNA is extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a Bioanalyzer (Agilent). RNA-seq libraries are prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina) and sequenced on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.
Data Analysis:
Raw sequencing reads are aligned to the mouse reference genome (mm10) using STAR aligner. Differential gene expression analysis is performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed. Pathway analysis is conducted using GSEA and DAVID. The detailed protocols for the comparator datasets can be found in the supplementary information of the respective publications and on the GEO database under accession numbers GSE190178, GSE99898, and GSE33403.
Conclusion
This compound exhibits a distinct transcriptional signature characterized by the upregulation of anti-inflammatory genes, most notably IL-10 and Arginase-1, and the downregulation of pro-inflammatory cytokines. This profile distinguishes it from inhibitors of the MAPK and PI3K pathways, which, while also impacting inflammatory gene expression, do so through different primary mechanisms and with a broader effect on cell proliferation and survival pathways. The detailed comparison of these transcriptional signatures provides a valuable resource for understanding the specific molecular effects of these kinase inhibitors and for guiding future drug development and therapeutic strategies.
Evaluating the In Vivo Efficacy and Toxicity of BRD6989 and Other CDK8/19 Inhibitors in Inflammatory Disease Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders. These kinases are key components of the Mediator complex and play a crucial role in transcriptional regulation. One of the notable effects of CDK8/19 inhibition is the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10), making these inhibitors particularly attractive for conditions driven by excessive inflammation.
This guide provides a comparative analysis of the in vivo efficacy and toxicity of the CDK8/19 inhibitor BRD6989 and other notable compounds in this class. Due to the limited availability of public in vivo data for this compound in inflammatory disease models, this guide utilizes data from a closely related and recently developed CDK8 inhibitor, herein referred to as Compound 85, which shares the same mechanism of upregulating IL-10.[1][2] This allows for a relevant and insightful comparison for researchers exploring the therapeutic potential of this class of inhibitors.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of Compound 85 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a well-established model for inflammatory bowel disease (IBD).[1][2] Data for other CDK8/19 inhibitors in relevant inflammatory or autoimmune disease models are included for comparison.
| Compound | Animal Model | Dosing | Key Efficacy Parameters | Results |
| Compound 85 | DSS-induced colitis (mice) | 25 mg/kg, oral gavage, daily for 7 days | Disease Activity Index (DAI), Colon Length, Histological Score, Myeloperoxidase (MPO) Activity, Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β) | Significantly reduced DAI, prevented colon shortening, lowered histological score, decreased MPO activity, and reduced levels of TNF-α, IL-6, and IL-1β in colon tissue.[1][2] |
| Senexin A | Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Not specified | Amelioration of autoimmune symptoms | Promoted regulatory T (Treg) cell differentiation and ameliorated autoimmune symptoms.[3][4] |
| CCT251921 | Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Not specified | Treg cell population, Amelioration of autoimmune symptoms | Significantly increased Treg population and ameliorated autoimmune symptoms.[3][4] |
| SNX631 | HER2+ Breast Cancer (immune-replete mice) | Not specified | Tumor growth | Suppressed tumor growth in an immune-dependent manner, suggesting immunomodulatory effects.[5] |
In Vivo Toxicity Profile
The assessment of in vivo toxicity is critical for the development of any therapeutic agent. The available data on the toxicity of these CDK8/19 inhibitors are summarized below.
| Compound | Animal Model | Dosing | Observed Toxicity |
| Compound 85 | DSS-induced colitis (mice) | 25 mg/kg, oral gavage, daily for 7 days | No significant changes in body weight compared to the healthy control group, suggesting good tolerability at the effective dose.[1][2] |
| Senexin A | Not specified | Not specified | Reported to have no detectable toxicity in some in vivo studies. |
| CCT251921 | Mice | High doses | Severe systemic toxicity reported in some studies, potentially due to off-target effects.[6][7][8][9][10] |
| SNX631 | HER2+ Breast Cancer Xenografts (mice) | Not specified | No apparent toxicity based on mouse body weights and cage-side observations.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of CDK8/19 inhibition leading to upregulation of IL-10.
Caption: Experimental workflow for evaluating Compound 85 in a DSS-induced colitis model.
Experimental Protocols
1. DSS-Induced Colitis Model
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) in the drinking water for 7 consecutive days.[12][13][14][15][16][17]
-
Monitoring: The severity of colitis is monitored daily by measuring body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[12][18]
2. Compound Administration
-
Preparation: Compound 85 is suspended in a vehicle solution of 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na).[1][2]
-
Administration: The compound is administered once daily via oral gavage at a dose of 25 mg/kg body weight for 7 days, starting from the first day of DSS administration.[1][2] A control group receives the vehicle only.
3. Efficacy and Toxicity Assessment
-
Body Weight: Body weight is recorded daily as an indicator of general health and toxicity.
-
Disease Activity Index (DAI): The DAI is scored daily based on the following criteria:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (slight), 4 (gross)
-
-
Colon Length: At the end of the experiment (day 8), mice are euthanized, and the entire colon is excised and its length is measured from the cecum to the anus.
-
Histological Analysis: A section of the distal colon is fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The histological score is determined based on the extent of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates using a commercial MPO assay kit.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the anti-inflammatory cytokine IL-10 in colon tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1][19][20]
Conclusion
The available in vivo data, particularly from the closely related Compound 85, suggest that CDK8/19 inhibitors that upregulate IL-10 hold significant promise for the treatment of inflammatory bowel disease. Compound 85 demonstrated robust anti-inflammatory efficacy in a DSS-induced colitis model with a favorable initial toxicity profile.[1][2] While direct in vivo data for this compound in inflammatory models is needed, the findings for Compound 85 provide a strong rationale for its further investigation.
Comparisons with other CDK8/19 inhibitors like Senexin A and CCT251921 in different autoimmune models further support the immunomodulatory potential of this class of compounds.[3][4] However, the reported toxicity of some inhibitors, such as CCT251921, underscores the importance of careful toxicological evaluation and the potential for off-target effects.[6][7][8][9][10]
Future research should focus on conducting head-to-head in vivo studies of this compound and other promising CDK8/19 inhibitors in various inflammatory disease models to fully elucidate their comparative efficacy and safety profiles. This will be crucial for identifying the most promising candidates for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Anti-Inflammatory Activity Evaluation of a Novel CDK8 Inhibitor through Upregulation of IL-10 for the Treatment of Inflammatory Bowel Disease In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 4. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Investigating the Immunomodulatory Effects of CDK8/19 Inhibitor SENEXI" by Stephen O'Rourke [scholarcommons.sc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition | MDPI [mdpi.com]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 10. [PDF] Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amelioration of ulcerative colitis via inflammatory regulation by macrophage-biomimetic nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
- 15. criver.com [criver.com]
- 16. youtube.com [youtube.com]
- 17. DSS-Induced Colitis - Chondrex, Inc. [chondrex.com]
- 18. In Silico and In Vivo Studies on the Mechanisms of Chinese Medicine Formula (Gegen Qinlian Decoction) in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD6989: A Comparative Analysis of its Cross-Reactivity with Cyclin-Dependent Kinases
A deep dive into the selectivity profile of the CDK8/19 inhibitor, BRD6989, offering researchers crucial data for informed experimental design and drug development.
In the landscape of kinase inhibitors, achieving selectivity remains a paramount challenge. This compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, has emerged as a valuable tool for dissecting the roles of these transcriptional regulators. This guide provides a comprehensive comparison of this compound's cross-reactivity with other cyclin-dependent kinases, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
High Selectivity for Transcriptional CDKs
This compound exhibits a remarkable selectivity for the transcriptional kinases CDK8 and CDK19 over cell cycle-associated CDKs. This selectivity is crucial for minimizing off-target effects and enabling precise investigation of the biological functions of the Mediator complex-associated kinases.
Table 1: Comparative Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases
| Kinase Target | This compound IC50 (Binding Assay) | This compound IC50 (Kinase Activity Assay) | Senexin A IC50 | Cortistatin A IC50 |
| CDK8 | ~200 nM[1][2][3] | ~0.5 µM[1] | 280 nM[4][5] | 12 nM |
| CDK19 | Data not available | >30 µM[1] | Kd: 0.31 µM[4] | 10 nM (Kd) |
| CDK1 | Not significantly inhibited | Not significantly inhibited | >10 µM | >10 µM |
| CDK2 | Not significantly inhibited | Not significantly inhibited | >10 µM | >10 µM |
| CDK4 | Not significantly inhibited | Not significantly inhibited | >10 µM | >10 µM |
| CDK5 | Not significantly inhibited | Not significantly inhibited | >10 µM | >10 µM |
| CDK6 | Not significantly inhibited | Not significantly inhibited | >10 µM | >10 µM |
| CDK7 | Not significantly inhibited | Not significantly inhibited | >10 µM | >10 µM |
| CDK9 | Not significantly inhibited | Not significantly inhibited | >10 µM | >10 µM |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Kd represents the dissociation constant. Data for Senexin A and Cortistatin A are provided for comparative purposes. The selectivity of this compound for CDK8 over CDK19 is evident from the significant difference in their respective IC50 values in the kinase activity assay.
Mechanism of Action: Upregulation of IL-10
The inhibitory action of this compound on CDK8 and CDK19 has been shown to lead to the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][6][7][8] This effect is mediated through the enhancement of AP-1 transcription factor activity, which is associated with the reduced phosphorylation of a negative regulatory site on c-Jun.[7][8]
Caption: CDK8/19 inhibition by this compound leads to increased IL-10 production.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below is a representative protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK8/Cyclin C, CDK19/Cyclin C, and other CDKs for cross-reactivity profiling)
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound and other test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate peptide, and Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add the diluted compounds to the appropriate wells of the 384-well plate.
-
Include control wells: "no inhibitor" (DMSO vehicle) for 100% activity and "no enzyme" for background.
-
-
Initiate Kinase Reaction: Add the kinase reaction mixture to all wells.
-
ATP Addition: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of kinase activity for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
The available data robustly demonstrates that this compound is a highly selective inhibitor of CDK8 and, to a lesser extent, its paralog CDK19, with minimal cross-reactivity against other major cyclin-dependent kinases. This high degree of selectivity makes this compound an invaluable chemical probe for elucidating the specific biological roles of the Mediator-associated kinases in transcription, signaling, and disease. Researchers utilizing this compound can have a high degree of confidence that the observed biological effects are primarily due to the inhibition of CDK8 and CDK19. The provided experimental protocols offer a framework for further independent verification and comparative studies of this and other kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD 6989 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]
- 8. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BRD6989: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the CDK8/19 Inhibitor BRD6989
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and ensuring its proper handling and storage prior to disposal.
| Property | Value |
| Molecular Weight | 264.33 g/mol |
| Chemical Formula | C₁₆H₁₆N₄ |
| CAS Number | 642008-81-9 |
| Purity | ≥97% (HPLC) |
| IC₅₀ (CDK8) | ~200 nM |
| EC₅₀ (IL-10 Production) | Approximately 1 µM |
| Solubility | Soluble to 20 mM in DMSO |
| Storage (Solid) | Store at +4°C |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. The following protocol outlines a general workflow for its proper disposal in a research environment.
1. Waste Identification and Segregation:
-
All unused or expired this compound, whether in solid form or in solution, must be classified as hazardous chemical waste.
-
Contaminated materials, including but not limited to pipette tips, vials, gloves, and bench paper that have come into direct contact with this compound, must also be treated as hazardous waste.
-
It is critical to segregate this compound waste from other waste streams, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
2. Personal Protective Equipment (PPE):
-
Prior to handling this compound for disposal, all personnel must wear appropriate PPE. This includes, at a minimum, chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.[2]
3. Waste Containerization:
-
Select a waste container that is chemically compatible with this compound and any solvents used. The container must be robust, leak-proof, and have a secure screw-top cap.[3][4]
-
For liquid waste, ensure the container is shatter-resistant.
-
Do not overfill waste containers; leave at least 10% headspace to allow for expansion.
4. Labeling of Waste Containers:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5][6]
-
The label must clearly state the full chemical name, "this compound," and the approximate concentration if it is in solution. Avoid using chemical formulas or abbreviations.[5]
-
Indicate the date when the first waste was added to the container.
5. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area should be away from general lab traffic and clearly marked.
-
Ensure the storage area has secondary containment to mitigate spills.
-
Store incompatible waste types separately to prevent dangerous chemical reactions.[3]
6. Arranging for Waste Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Provide the EHS office with all necessary documentation and information about the waste stream as required by your institution's protocols.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel must adhere to the specific regulations and procedures established by their institution and local governing bodies regarding hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling BRD6989
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of BRD6989 (CAS: 642008-81-9), a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/CDK19). The information is intended to support a safe laboratory environment and ensure proper experimental execution and waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this document's creation. The following guidance is based on information for similar chemical compounds and general laboratory safety best practices. It is imperative to supplement this information with a risk assessment specific to your laboratory's procedures and to consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule intended for research use only, appropriate PPE should be worn at all times to minimize exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 respirator or use of a certified chemical fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Certified chemical fume hood |
| Administering to cell cultures | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required if performed in a biological safety cabinet |
| Handling Waste | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if waste is properly contained |
Operational Plans: Handling and Storage
This compound is a solid powder, typically white to beige in color, and is soluble in dimethyl sulfoxide (B87167) (DMSO). Careful handling is required to avoid inhalation of the powder and skin contact.
Preparation of Stock Solutions:
-
Work in a ventilated enclosure: All handling of the solid form of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Use appropriate PPE: Wear safety goggles, a lab coat, and nitrile gloves.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration. For example, a common solubility is 2 mg/mL in DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks)[1].
General Handling Precautions:
-
Avoid creating dust when handling the solid form.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure a safety shower and eyewash station are readily accessible.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As with many research chemicals, this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a designated, labeled hazardous waste container. |
| Solutions containing this compound | Collect in a designated, labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated Sharps (e.g., needles) | Dispose of in a puncture-resistant sharps container labeled as hazardous chemical waste. |
| Empty Vials | Triple-rinse with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. The rinsed vial can then be disposed of as regular lab glass waste, in accordance with institutional policies. |
All waste must be disposed of through your institution's EHS-approved hazardous waste management program.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. Inhibition of CDK8/CDK19 by this compound has been shown to upregulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Caption: Simplified diagram of this compound inhibiting CDK8/CDK19, leading to altered gene expression and increased IL-10 production.
The following diagram illustrates a general experimental workflow for studying the effects of this compound on cells in culture.
Caption: A typical workflow for in vitro experiments involving this compound, from cell culture to waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
